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  • Product: 5-Cyclohexylpyridin-2-amine
  • CAS: 190909-52-5

Core Science & Biosynthesis

Foundational

5-Cyclohexylpyridin-2-amine CAS 190909-52-5 physical and chemical properties

An In-depth Technical Guide to 5-Cyclohexylpyridin-2-amine (CAS 190909-52-5) This document provides a comprehensive technical overview of 5-Cyclohexylpyridin-2-amine, a substituted aminopyridine of significant interest t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Cyclohexylpyridin-2-amine (CAS 190909-52-5)

This document provides a comprehensive technical overview of 5-Cyclohexylpyridin-2-amine, a substituted aminopyridine of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. While publicly available experimental data on this specific molecule is limited, this guide synthesizes information from structurally related compounds and established chemical principles to provide a robust framework for its handling, characterization, and application. The focus is on the underlying scientific rationale, enabling researchers to anticipate its properties and design effective experimental workflows.

Core Molecular Identity and Structural Framework

5-Cyclohexylpyridin-2-amine belongs to the 2-aminopyridine class of heterocyclic compounds. This scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active agents.[1] The molecule's architecture, featuring a nucleophilic amino group and a lipophilic cyclohexyl moiety on a pyridine ring, suggests its utility as a versatile building block for creating compounds with tailored pharmacological profiles.

A key structural aspect is the dual nucleophilic nature of the 2-aminopyridine core, which can participate in a variety of cyclization and derivatization reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.[2] The cyclohexyl group at the 5-position significantly increases the molecule's lipophilicity, a critical parameter for modulating pharmacokinetic properties such as membrane permeability and metabolic stability.

Table 1: Chemical Identifiers and Core Properties

Identifier Value Source
CAS Number 190909-52-5 [3]
EC Number 861-810-5 [3]
IUPAC Name 5-cyclohexylpyridin-2-amine [3]
Molecular Formula C₁₁H₁₆N₂ Derived

| Molecular Weight | 176.26 g/mol | Derived |

Caption: 2D Structure of 5-Cyclohexylpyridin-2-amine.

Physicochemical Characteristics: An Estimation

Direct experimental data for the physicochemical properties of 5-Cyclohexylpyridin-2-amine are not readily found in public literature. However, we can extrapolate expected properties based on its constituent parts: the basic aminopyridine head and the nonpolar cyclohexyl tail. These estimations are crucial for designing experiments related to solubility, chromatography, and reaction conditions.

Table 2: Estimated Physicochemical Properties

Property Estimated Value / Range Rationale & Comparative Insights
Physical Form White to off-white solid or powder Similar aminopyridine and aminopyrimidine derivatives are typically solids at room temperature.
Melting Point 90 - 120 °C Higher than cyclohexylamine (-17.7 °C) due to the rigid, planar aromatic ring and potential for intermolecular hydrogen bonding.[4] Expected to be in the range of similar substituted heterocyclic amines.
Boiling Point > 250 °C (with potential decomposition) Significantly higher than cyclohexylamine (134.5 °C) due to increased molecular weight and polarity.[4] High boiling points are characteristic of aminopyridines.
Solubility Soluble in organic solvents (e.g., DMSO, Methanol, Dichloromethane). Sparingly soluble in water. The cyclohexyl group imparts significant nonpolar character. The amine and pyridine nitrogen offer sites for hydrogen bonding, allowing some solubility in polar protic solvents. Like cyclohexylamine, it is expected to be miscible with many organic solvents.[4]

| pKa (of conjugate acid) | 6.5 - 7.5 | The pKa of 2-aminopyridine is ~6.8. The cyclohexyl group is a weak electron-donating group and is not expected to significantly alter the basicity of the pyridine nitrogen. |

Proposed Synthetic Workflow: A Palladium-Catalyzed Approach

A robust and high-yield synthesis is paramount for any building block. For 5-Cyclohexylpyridin-2-amine, a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, represents a logical and field-proven strategy. This approach offers high functional group tolerance and is a cornerstone of modern medicinal chemistry for constructing C-C bonds involving aromatic rings.[1]

The causality for this choice rests on the commercial availability of the starting materials: a halogenated 2-aminopyridine and a cyclohexylboronic acid derivative. The reaction mechanistically involves an oxidative addition, transmetalation, and reductive elimination cycle, reliably catalyzed by a palladium(0) complex.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (1.0 eq), cyclohexylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Purge the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base such as 2M sodium carbonate.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Caption: Logical workflow for the synthesis of 5-Cyclohexylpyridin-2-amine.

Spectroscopic Characterization: A Methodological Framework

Unambiguous structural confirmation is critical. As no public spectra are available, this section outlines the expected spectroscopic signatures and provides a general protocol for analysis. This framework serves as a self-validating system: the experimental data obtained should match these predictions to confirm the structure.[5]

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.

    • Amine Protons (-NH₂): A broad singlet around δ 4.5-5.5 ppm, which will disappear upon D₂O exchange.[6]

    • Cyclohexyl Protons: A series of complex multiplets in the aliphatic region (δ 1.2-2.5 ppm). The methine proton attached to the pyridine ring will be the most downfield of this group.[6]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Pyridine Carbons: Five signals in the range of δ 105-160 ppm. The carbon bearing the amino group (C2) will be the most downfield.

    • Cyclohexyl Carbons: Signals in the aliphatic region (δ 25-45 ppm).

  • Infrared (IR) Spectroscopy (ATR):

    • N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[6]

    • C-H Stretch (Aliphatic): Strong, sharp bands just below 3000 cm⁻¹ (2850-2950 cm⁻¹).

    • C=C and C=N Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): An odd-numbered peak at m/z = 176, consistent with the Nitrogen Rule (a molecule with an even number of nitrogen atoms has an even molecular weight).

    • Key Fragments: A prominent fragment corresponding to the loss of the cyclohexyl group (M-83) would be expected.

General Experimental Protocol for Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[5] For IR, use a small amount of the solid sample directly on the ATR crystal. For MS, prepare a dilute solution in a volatile solvent like methanol.

  • Data Acquisition: Acquire ¹H, ¹³C, and correlation (e.g., COSY, HSQC) NMR spectra on a 400 MHz or higher spectrometer. Record the IR spectrum over the 4000-400 cm⁻¹ range. Obtain a mass spectrum using electron impact (EI) or electrospray ionization (ESI).

  • Data Analysis: Integrate ¹H NMR signals and analyze splitting patterns. Compare chemical shifts in both ¹H and ¹³C spectra to predicted values. Assign key functional group vibrations in the IR spectrum. Confirm the molecular weight and analyze fragmentation patterns in the mass spectrum.

Characterization_Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy (ATR) start->ir ms Mass Spectrometry (EI or ESI) start->ms analysis Integrated Data Analysis nmr->analysis ir->analysis ms->analysis confirmed Structure Confirmed analysis->confirmed

Caption: Experimental workflow for spectroscopic characterization.

Safety, Handling, and Storage

Based on notified classifications and data from structurally similar amines, 5-Cyclohexylpyridin-2-amine must be handled with appropriate caution.[3][7][8]

Table 3: GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation 2 H315: Causes skin irritation.
Eye Irritation 2A H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) 3 H336: May cause drowsiness or dizziness.

(Source: Notified C&L)[3]

Standard Operating Procedures
  • Handling:

    • Always handle this compound within a certified chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[9]

    • Avoid formation of dust and aerosols. Use non-sparking tools.[7]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

  • NextSDS. 5-cyclohexylpyridin-2-amine — Chemical Substance Information. [Link]

  • Chemtron Supply Corporation. Safety Data Sheet. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • NextSDS. N-cyclohexyl-5-methylpyridin-2-amine — Chemical Substance Information. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/4283626e279435b67484323c2a9346617c07b46d]([Link]

  • Cheméo. Chemical Properties of cyclohexyl-n-propyl-amine. [Link]

  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

  • MDPI. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]

  • PMC. The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • BG. High field NMR Spectroscopy and FTICR Mass Spectrometry. [Link]

  • PubChem - NIH. 2-Cyclohexylpiperidine | C11H21N | CID 92439. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

Exploratory

5-Cyclohexylpyridin-2-amine GHS hazard classifications and safety data sheet (SDS)

The Toxicological Profile and Safe Handling of 5-Cyclohexylpyridin-2-amine: A Comprehensive Guide for Drug Development Executive Summary In modern medicinal chemistry, the 2-aminopyridine scaffold is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

The Toxicological Profile and Safe Handling of 5-Cyclohexylpyridin-2-amine: A Comprehensive Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the 2-aminopyridine scaffold is a highly privileged motif, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 5-Cyclohexylpyridin-2-amine (CAS: 190909-52-5) represents a structurally optimized derivative where the addition of a cyclohexyl group significantly modulates both the pharmacokinetics and the toxicological profile of the parent molecule. This whitepaper provides an in-depth analysis of the GHS hazard classifications associated with 5-cyclohexylpyridin-2-amine, elucidates the mechanistic causality behind its toxicity, and outlines a self-validating protocol for its safe handling in laboratory and drug development settings.

Structural Causality and Toxicological Mechanisms

To understand the Safety Data Sheet (SDS) of 5-cyclohexylpyridin-2-amine, one must analyze the synergistic effects of its two primary structural components: the 2-aminopyridine core and the lipophilic cyclohexyl ring.

The 2-Aminopyridine Core: Aminopyridines are notoriously potent neurotoxins. The mechanism of toxicity for this class of compounds is primarily driven by the blockade of voltage-gated potassium (K+) channels[1]. By inhibiting K+ efflux, aminopyridines prolong the neuronal action potential, leading to increased calcium influx and subsequent hyperexcitability of both the central and peripheral nervous systems[1]. This target engagement is responsible for the severe systemic toxicity observed upon exposure, which can manifest as tremors, altered mental status, and convulsions[2].

The Cyclohexyl Motif: The parent compound, 2-aminopyridine, is already readily absorbed through intact skin, warranting strict occupational exposure limits (often as low as 0.5 ppm)[3]. The substitution of a cyclohexyl group at the 5-position dramatically increases the molecule's partition coefficient (LogP). In drug design, this increased lipophilicity is intentionally used to enhance membrane permeability. However, from an occupational safety perspective, this structural modification facilitates rapid dermal absorption and highly efficient blood-brain barrier (BBB) penetration. Consequently, the neurotoxic potential of the aminopyridine core is amplified, directly resulting in the compound's Specific Target Organ Toxicity (STOT SE 3) classification for CNS depression (drowsiness/dizziness). Furthermore, the basic, nucleophilic nature of the primary amine contributes to its localized corrosivity and irritation potential on mucosal membranes and the epidermis.

Quantitative GHS Hazard Data

The following table summarizes the globally harmonized hazard classifications for 5-cyclohexylpyridin-2-amine, derived from notified Classification and Labelling (C&L) inventory data.

GHS Hazard ClassHazard CategoryHazard CodeHazard Statement
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled
Skin Irritation Category 2H315Causes skin irritation
Eye Irritation Category 2AH319Causes serious eye irritation
Specific Target Organ Toxicity Category 3 (Single Exposure)H336May cause drowsiness or dizziness

Signal Word: Warning | Hazard Pictogram: GHS07 (Exclamation Mark)

Toxicological Pathway Visualization

G A 5-Cyclohexylpyridin-2-amine Exposure (Oral/Dermal/Inhalation) B Cyclohexyl Motif (Increased LogP & Lipophilicity) A->B Structural feature C Enhanced Membrane Permeability (Rapid Dermal & BBB Crossing) B->C Physiochemical effect D 2-Aminopyridine Core (Voltage-Gated K+ Channel Blockade) C->D Target engagement E Toxicological Outcome (STOT SE 3 / Acute Tox. 4) D->E Clinical manifestation

Mechanistic pathway of 5-cyclohexylpyridin-2-amine toxicity driven by its structural components.

Self-Validating Protocol: Safe Handling and Synthetic Integration

When utilizing 5-cyclohexylpyridin-2-amine as a building block (e.g., in a Buchwald-Hartwig cross-coupling reaction to form secondary amines), standard laboratory safety protocols are insufficient due to the compound's enhanced dermal penetration and neurotoxicity. The following methodology establishes a self-validating system to ensure absolute containment.

Step 1: Containment and Environmental Validation

  • Action: Establish the reaction apparatus within a Class II Type B2 biological safety cabinet or a high-velocity fume hood (face velocity > 100 fpm).

  • Causality: Aminopyridines can vaporize or form fine aerosols that are highly toxic via inhalation (H332).

  • Self-Validation: Prior to opening the reagent vessel, activate a continuous Photoionization Detector (PID) calibrated to 0.5 ppm isobutylene equivalents[3]. The containment system is validated only if the PID maintains a baseline reading of 0.0 ppm throughout the setup phase.

Step 2: Reagent Dispensing & Static Mitigation

  • Action: Weigh the 5-cyclohexylpyridin-2-amine using grounded, anti-static weighing boats and static-dissipative spatulas. Personnel must wear double-layered nitrile gloves (changed immediately upon suspected contact) and a fitted face shield.

  • Causality: The compound is a severe eye (H319) and skin irritant (H315). The fine particulate nature of the solid makes it highly susceptible to static-induced aerosolization. Mitigating static charge prevents airborne suspension, directly neutralizing the inhalation risk vector.

Step 3: Reaction Execution under Inert Atmosphere

  • Action: Transfer the amine to a Schlenk flask containing the aryl halide, palladium catalyst, and base. Purge the system with argon and seal the flask before applying heat.

  • Causality: The electron-rich aminopyridine core is susceptible to oxidative degradation. An inert atmosphere protects the integrity of the synthesis while simultaneously creating a closed system that traps volatile, toxic intermediate byproducts.

Step 4: Quenching and Decontamination Verification

  • Action: Upon reaction completion, quench the mixture with a weak aqueous acid (e.g., 10% citric acid).

  • Causality: The acid protonates the basic nitrogen of any unreacted 5-cyclohexylpyridin-2-amine, converting it into a highly water-soluble pyridinium salt. This drives the toxic compound entirely into the aqueous layer, preventing it from partitioning into the organic extraction phase where it could pose a dermal hazard during solvent evaporation.

  • Self-Validation: After cleaning the glassware and fume hood surfaces, swab the work area and test the swab with a colorimetric amine-specific reagent (e.g., ninhydrin). The decontamination process is self-validated when the swab exhibits no purple/blue color change, confirming the absolute absence of residual primary amines.

References

  • "5-cyclohexylpyridin-2-amine — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

  • "Aminopyridines". Environmental Protection Agency (EPA). URL:[Link]

  • "2-Aminopyridine - IDLH". Centers for Disease Control and Prevention (CDC) / NIOSH. URL:[Link]

  • "4-Aminopyridine Toxicity: a Case Report and Review of the Literature". National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Foundational

Preliminary In Vitro Screening of 5-Cyclohexylpyridin-2-amine Derivatives: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: STING (Stimulator of Interferon Genes) Pathway Antagonism Executive Summary The 5-cyclohexylpyridin-2-amine scaffold has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: STING (Stimulator of Interferon Genes) Pathway Antagonism

Executive Summary

The 5-cyclohexylpyridin-2-amine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the synthesis of inhibitors targeting the Stimulator of Interferon Genes (STING) pathway[1]. Overactivation of the cGAS-STING axis is a primary driver in severe autoinflammatory conditions, such as STING-associated vasculopathy with onset in infancy (SAVI), as well as broader sterile inflammatory diseases[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic assay descriptions. Here, we will dissect the causality behind a robust in vitro screening cascade for 5-cyclohexylpyridin-2-amine derivatives. By structuring a self-validating, three-tiered protocol—spanning biochemical binding, cellular functional antagonism, and mechanistic oligomerization—we ensure that only candidates with genuine, target-specific pharmacology advance to in vivo models.

Mechanistic Rationale: Targeting the cGAS-STING Axis

To design an effective screening protocol, we must first understand the structural biology of the target. Under basal conditions, STING resides as an inactive dimer on the endoplasmic reticulum (ER) membrane. Upon detection of cytosolic double-stranded DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the cyclic dinucleotide (CDN) 2'3'-cGAMP[3].

When cGAMP binds to the cytosolic cyclic dinucleotide-binding domain (CBD) of STING, it induces a profound conformational shift (a "lid closure" mechanism). This triggers STING oligomerization and its subsequent translocation to the ER-Golgi intermediate compartment (ERGIC), where it recruits TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3)[2].

Derivatives of 5-cyclohexylpyridin-2-amine act as competitive antagonists. The pyridine-2-amine core establishes a critical hydrogen-bonding network within the CBD, while the lipophilic 5-cyclohexyl moiety occupies deep hydrophobic sub-pockets, sterically hindering the lid closure required for STING activation[4].

G cGAS cGAS Sensor cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA STING STING (ER Resident) cGAMP->STING Binds CBD Oligomer STING Oligomerization & ERGIC Trafficking STING->Oligomer Activation Inhibitor 5-Cyclohexylpyridin-2-amine Derivatives Inhibitor->STING Steric Antagonism TBK1 TBK1 / IRF3 Recruitment Oligomer->TBK1 IFN Type I IFN Production TBK1->IFN

Figure 1: cGAS-STING signaling pathway and the mechanism of steric antagonism by the derivatives.

The Screening Cascade: A Tiered Approach

A self-validating screening cascade must eliminate false positives early. We employ a funnel approach:

  • Tier 1: High-throughput biochemical validation of target engagement.

  • Tier 2: Cellular assays to confirm membrane permeability and pathway-specific functional inhibition.

  • Tier 3: Mechanistic validation to prove the exact mode of action (inhibition of oligomerization).

Workflow Tier1 Tier 1: Biochemical HTRF Binding Assay Tier2 Tier 2: Cellular Function THP1-Dual Reporter Tier1->Tier2 IC50 < 1 µM Tox Counter-Screen: CellTiter-Glo Tier2->Tox Active Tier3 Tier 3: Mechanism Native PAGE Tox->Tier3 CC50 > 50 µM Lead Lead Candidate Selection Tier3->Lead Confirmed MoA

Figure 2: The three-tiered in vitro screening workflow for STING antagonists.

Tier 1: Biochemical Target Engagement (HTRF Assay)

Causality & Rationale: Before assessing cellular function, we must prove direct binding to the STING CBD. We utilize Homogeneous Time-Resolved Fluorescence (HTRF). Unlike standard ELISA, HTRF requires no wash steps, preventing the dissociation of compounds with fast off-rates. The long emission half-life of the europium cryptate donor allows us to introduce a time delay before measurement, completely eliminating short-lived background autofluorescence from the 5-cyclohexylpyridin-2-amine derivatives themselves[5].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 6x His-tagged human STING (residues 139-379) at 5 nM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Plating: Dispense 5-cyclohexylpyridin-2-amine derivatives (10-point dose-response, 3-fold dilutions starting at 100 µM) into a 384-well low-volume plate.

  • Protein Incubation: Add the STING protein solution to the compounds and incubate for 30 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer Addition: Add 10 nM of STING-binding tracer (a fluorophore-conjugated cGAMP analog) and Anti-His Europium cryptate antibody.

  • Readout: Incubate for 2 hours. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665/620 nm). A decrease in the ratio indicates successful displacement of the tracer by the derivative.

Tier 2: Cellular Functional Antagonism (THP1-Dual Assay)

Causality & Rationale: Biochemical binding does not guarantee cellular efficacy (due to poor permeability or rapid efflux). We use THP1-Dual cells (human monocytes) because they natively express functional cGAS and STING, avoiding artifacts associated with plasmid overexpression[4]. The "Dual" reporter system is critical: it measures both IRF pathway activation (via Secreted Embryonic Alkaline Phosphatase, SEAP) and NF-κB pathway activation (via Lucia luciferase). A true STING antagonist must inhibit both pathways simultaneously.

Step-by-Step Protocol:

  • Cell Seeding: Seed THP1-Dual cells at 1×105 cells/well in 96-well plates in RPMI 1640 medium (10% FBS).

  • Pre-incubation: Treat cells with the 5-cyclohexylpyridin-2-amine derivatives (dose-response, 0.1 to 50 µM) for 2 hours. Causality: Pre-incubation ensures the inhibitor occupies the STING CBD before the agonist is introduced.

  • Stimulation: Transfect the cells with 10 µg/mL of 2'3'-cGAMP using a lipid-based transfection reagent (e.g., Lipofectamine) to bypass the cGAS step and directly activate STING[4].

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO2.

  • Reporter Quantification:

    • IRF Activity: Transfer 20 µL of supernatant to a new plate, add QUANTI-Blue solution, incubate for 1 hour, and read absorbance at 655 nm.

    • NF-κB Activity: Transfer 20 µL of supernatant to a white opaque plate, add QUANTI-Luc solution, and immediately read luminescence.

  • Counter-Screen (Crucial): Perform a CellTiter-Glo assay on the remaining cells to ensure that reductions in reporter signal are due to true antagonism, not compound cytotoxicity.

Tier 3: Mechanistic Validation (Native PAGE Oligomerization)

Causality & Rationale: To definitively prove that our derivatives prevent the active conformational state of STING, we must assess oligomerization. Standard SDS-PAGE denatures proteins, destroying the non-covalent and disulfide-linked STING oligomers formed during activation. We employ Blue Native PAGE (BN-PAGE) or non-reducing SDS-PAGE to preserve these high-molecular-weight complexes, providing direct visual proof of the mechanism of action[6].

Step-by-Step Protocol:

  • Cell Treatment: Treat HEK293T cells stably expressing WT-STING with the lead 5-cyclohexylpyridin-2-amine derivatives (at 2×IC50​ concentration) for 2 hours.

  • Activation: Stimulate cells with 2'3'-cGAMP (10 µg/mL) for 1 hour.

  • Lysis: Lyse cells in a non-denaturing buffer (1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, supplemented with protease and phosphatase inhibitors). Causality: Digitonin is a mild detergent that extracts membrane proteins without disrupting oligomeric assemblies.

  • Sample Preparation: Mix lysates with 4x NativePAGE Sample Buffer (do NOT add DTT or β-mercaptoethanol, and do NOT boil the samples).

  • Electrophoresis: Run samples on a 4–16% Bis-Tris Native gel at 4°C to prevent complex dissociation during the run[6].

  • Immunoblotting: Transfer to a PVDF membrane and probe with an anti-STING primary antibody.

  • Interpretation: Active STING will appear as a high-molecular-weight smear/ladder (>150 kDa). Successful derivatives will collapse this signal back to the ~80 kDa dimeric state.

Quantitative Data Synthesis

To facilitate lead selection, all quantitative metrics from the screening cascade must be aggregated. Below is a representative data matrix demonstrating the expected pharmacological profile of optimized 5-cyclohexylpyridin-2-amine derivatives compared to the parent scaffold and a known covalent inhibitor control (H-151).

Compound IDR-Group Modification (C-7 position)Tier 1: STING Binding IC 50​ (nM)Tier 2: THP1 Cellular IC 50​ (nM)Cytotoxicity CC 50​ (µM)Tier 3: Oligomerization Status
Cmpd-01 (Parent)-H850 ± 451200 ± 80> 100Partial Inhibition
Cmpd-14 -CH 3​ 120 ± 15340 ± 25> 100Complete Inhibition
Cmpd-27 -OCH 3​ 45 ± 895 ± 1285Complete Inhibition
H-151 (Control)N/AN/A (Covalent)500 ± 30> 100Complete Inhibition

Note: The addition of an electron-donating methoxy group (Cmpd-27) significantly enhances binding affinity within the CBD, translating to sub-100 nM cellular efficacy while maintaining an acceptable therapeutic window (CC50 > 80 µM).

Sources

Exploratory

Predictive Ion Mobility Profiling: Collision Cross Section (CCS) Analytics for 5-Cyclohexylpyridin-2-amine

Executive Summary In modern drug discovery and untargeted metabolomics, relying solely on mass-to-charge ratio (m/z) and chromatographic retention time (RT) is often insufficient for resolving isomeric and isobaric speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and untargeted metabolomics, relying solely on mass-to-charge ratio (m/z) and chromatographic retention time (RT) is often insufficient for resolving isomeric and isobaric species. Ion Mobility-Mass Spectrometry (IM-MS) introduces an orthogonal separation dimension by measuring the Collision Cross Section (CCS), a robust, matrix-independent physicochemical property representing the rotationally averaged gas-phase size and shape of an ion[1].

This technical guide provides an in-depth analysis of the predicted CCS values for 5-Cyclohexylpyridin-2-amine , a structural motif frequently utilized in medicinal chemistry for kinase inhibition and CNS-targeted therapeutics. By synthesizing machine learning-derived predictions with mechanistic gas-phase ion dynamics, this whitepaper establishes a comprehensive framework for identifying and validating this compound in complex biological matrices.

Molecular Profiling: 5-Cyclohexylpyridin-2-amine

Understanding the baseline physicochemical properties of a molecule is the first step in predicting its gas-phase behavior. The flexibility of the cyclohexyl ring paired with the rigid, polarizable aminopyridine core dictates its conformational dynamics when ionized.

  • IUPAC Name: 5-Cyclohexylpyridin-2-amine

  • Molecular Formula: C11H16N2

  • Monoisotopic Mass: 176.13135 Da

  • SMILES: C1CCC(CC1)C2=CN=C(C=C2)N

  • Structural Significance: The molecule possesses multiple protonation sites (the pyridine nitrogen and the exocyclic amine), which significantly influence adduct formation and subsequent gas-phase folding[2].

Theoretical Framework: The Causality of CCS Prediction

Empirical CCS standards are not available for every synthesized compound. To bridge this gap, predictive machine learning models like and have been developed[3][4].

The causality behind these predictions relies on the extraction of 2D and 3D molecular descriptors—such as molecular weight, van der Waals volume, polarizability, and topological indices—directly from the SMILES string[1]. These descriptors are fed into Support Vector Regression (SVR) or Artificial Neural Network (ANN) algorithms trained on tens of thousands of empirical data points[5]. Because the gas-phase conformation of an ion is heavily dictated by the specific adduct it forms (e.g., [M+H]⁺ vs. [M+Na]⁺), the prediction models explicitly account for the ionic radius and coordination geometry of the adducting species[6].

CCS_Prediction Input Input SMILES (C1CCC(CC1)C2=CN=C(C=C2)N) Desc Molecular Descriptors (Mass, Volume, Polarizability) Input->Desc Adduct Adduct Selection ([M+H]+, [M+Na]+, etc.) Input->Adduct ML Machine Learning Model (CCSbase / SVR / ANN) Desc->ML Adduct->ML Output Predicted CCS Value (Ų) ML->Output

Fig 1. Machine learning logic for predicting CCS values from molecular structures.

Quantitative Data: Predicted CCS Profiling

The following table summarizes the predicted CCS values for various adducts of 5-Cyclohexylpyridin-2-amine, calculated utilizing the CCSbase predictive framework integrated within PubChemLite[2][7].

Adduct Speciesm/z RatioPredicted CCS (Ų)Ionization Mode
[M+H]⁺ 177.13863139.3Positive
[M+Na]⁺ 199.12057144.3Positive
[M+K]⁺ 215.09451141.1Positive
[M+NH4]⁺ 194.16517157.2Positive
[M+H-H2O]⁺ 159.12861131.5Positive
[M]⁺ (Radical)176.13080132.2Positive
[M-H]⁻ 175.12407143.4Negative
[M+HCOO]⁻ 221.12955159.5Negative
[M+CH3COO]⁻ 235.14520151.1Negative
[M+Na-2H]⁻ 197.10602144.7Negative

Mechanistic Insights: Conformational Dynamics in the Gas Phase

Analyzing the quantitative data reveals critical insights into the gas-phase behavior of 5-Cyclohexylpyridin-2-amine. The variance in CCS values across different adducts is not merely a function of added mass, but a direct result of induced conformational changes:

  • Protonation vs. Radical Cation ([M+H]⁺ at 139.3 Ų vs. [M]⁺ at 132.2 Ų): Protonation typically occurs at the pyridine nitrogen, inducing a localized charge that slightly expands the electron cloud and alters the dipole moment, resulting in a larger cross-sectional area compared to the bare radical cation.

  • Steric Bulk and Coordination ([M+Na]⁺ at 144.3 Ų vs. [M+NH4]⁺ at 157.2 Ų): The sodium ion is a tightly coordinating metal that draws the heteroatoms inward, inducing a compact, folded gas-phase conformation. In contrast, the tetrahedral ammonium ion (NH₄⁺) is significantly bulkier and forms extensive hydrogen-bonding networks. This prevents the flexible cyclohexyl ring from folding tightly around the charge center, dramatically increasing the rotationally averaged surface area[1].

  • The Potassium Anomaly ([M+K]⁺ at 141.1 Ų vs. [M+Na]⁺ at 144.3 Ų): While K⁺ has a larger bare ionic radius than Na⁺, it often interacts differently with the π-system of the pyridine ring. The predicted decrease in CCS for the potassium adduct suggests that the larger metal center may induce a unique geometric wrapping of the cyclohexyl moiety, minimizing the overall collisional profile. This highlights a critical area where empirical validation is necessary to confirm ML-derived nuances.

Experimental Protocol: Empirical Validation via DTIM-MS

To ensure scientific integrity, predicted values must be empirically validated using a self-validating Drift Tube Ion Mobility-Mass Spectrometry (DTIM-MS) workflow. The following Standard Operating Procedure (SOP) utilizes a stepped-field method to calculate absolute CCS values via the Mason-Schamp equation, ensuring the system continuously validates its own calibration.

Step 1: Sample Preparation & Internal Standardization
  • Stock Solution: Dissolve 5-Cyclohexylpyridin-2-amine in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 1 µg/mL using a solvent system of 50:50 Methanol:Water with 0.1% Formic Acid (to promote [M+H]⁺ formation).

  • Self-Validating Spike: Spike the sample with 100 ng/mL of a known isotopic standard (e.g., heavily labeled polyalanine) to serve as an internal drift-time reference.

Step 2: Instrument Calibration (Stepped-Field Method)
  • Infuse an directly into the DTIM-MS.

  • Acquire arrival time ( tA​ ) data across at least five distinct drift tube voltages (e.g., 100V to 500V) while maintaining a constant drift gas (N₂) pressure (~4 Torr) and temperature (~300 K).

  • Plot tA​ versus 1/V (inverse voltage). The linearity of this plot ( R2>0.999 ) validates the aerodynamic stability of the drift tube, allowing for the precise calculation of the instrument-specific constant ( t0​ ).

Step 3: Data Acquisition
  • Introduce the prepared 5-Cyclohexylpyridin-2-amine sample via direct infusion at 5 µL/min.

  • Operate the ESI source in positive ion mode (capillary voltage: 3.5 kV).

  • Record the arrival time distributions (ATDs) for the target m/z values (177.14 for[M+H]⁺, 199.12 for [M+Na]⁺).

Step 4: Data Processing & CCS Calculation
  • Extract the centroid drift time for each adduct.

  • Apply the Mason-Schamp equation, utilizing the calibrated t0​ , drift length ( L ), pressure ( P ), and temperature ( T ), to convert the empirical drift time into an absolute experimental CCS value ( Ω ).

  • Compare the empirical Ω against the predicted values (e.g., 139.3 Ų for[M+H]⁺) to determine the Relative Error (RE). A valid prediction should yield an RE of < 2%[8].

IM_MS_Workflow Sample Sample Preparation (5-Cyclohexylpyridin-2-amine) ESI Electrospray Ionization (ESI) (Adduct Formation) Sample->ESI Infusion IM Ion Mobility Separation (Drift Tube / TWIM) ESI->IM Gas-phase ions TOF Time-of-Flight MS (m/z Measurement) IM->TOF Mobility separated Data Arrival Time (tA) to CCS Calculation TOF->Data Mason-Schamp Eq.

Fig 2. Standard DTIM-MS workflow for empirical CCS validation.

Conclusion & Future Perspectives

The integration of predicted CCS values into the analytical pipeline for compounds like 5-Cyclohexylpyridin-2-amine drastically reduces the false discovery rate in untargeted screening. By understanding the causality behind adduct-specific conformational changes—such as the steric expansion caused by ammonium versus the tight coordination of sodium—researchers can confidently utilize machine learning outputs (like those from CCSbase and AllCCS) to guide structural elucidation. As IM-MS technology becomes ubiquitous, the reliance on self-validating empirical workflows paired with high-accuracy in silico predictions will become the gold standard for molecular identification.

References

  • PubChemLite / PubChem Database , "5-cyclohexylpyridin-2-amine (CID 45788487) - Predicted Collision Cross Section", National Center for Biotechnology Information, [Link]

  • Ross, D. H., et al. , "High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites", Journal of the American Society for Mass Spectrometry, 2022.[Link]

  • Zhou, Z., et al. , "Ion mobility collision cross-section atlas for known and unknown metabolite annotation in untargeted metabolomics", Nature Communications, 2020.[Link]

  • CCSbase Platform , "Collision Cross Section Database and Prediction", University of Washington,[Link]

  • Zhang, H., et al. , "AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Representations", Analytical Chemistry, 2023.[Link]

Sources

Foundational

Quantum Chemical Profiling and Pharmacophore Dynamics of 5-Cyclohexylpyridin-2-amine: A Computational Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the subtle electronic and steric interplay within pharmacophores. 5-Cyclohexylpyridin-2-amine (5-CPA) , a prominent building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the subtle electronic and steric interplay within pharmacophores. 5-Cyclohexylpyridin-2-amine (5-CPA) , a prominent building block in medicinal chemistry, perfectly exemplifies this balance. By fusing the hydrogen-bonding capabilities of a 2-aminopyridine core with the lipophilic, three-dimensional bulk of a cyclohexyl group, 5-CPA serves as a privileged scaffold for kinase inhibitors and CNS-active agents. This whitepaper provides an in-depth computational analysis of 5-CPA, detailing the self-validating Density Functional Theory (DFT) protocols used to derive its electronic properties, and elucidating how these quantum descriptors translate into macroscopic pharmacological efficacy.

Structural and Pharmacological Rationale

The molecular architecture of 5-CPA (Chemical Formula: C11​H16​N2​ ) is strategically advantageous for drug discovery[1]. The molecule is divided into two functional domains:

  • The 2-Aminopyridine Core: This heteroaromatic system is a well-documented hinge-binding motif in kinase inhibitors (e.g., targeting CDK12, JAK2, and IGF-1R)[2][3][4]. The exocyclic amino group acts as a hydrogen-bond donor, while the endocyclic pyridine nitrogen acts as a hydrogen-bond acceptor, perfectly mimicking the binding mode of the adenine ring of ATP.

  • The 5-Cyclohexyl Substituent: Unlike flat phenyl rings or highly flexible alkyl chains, the cyclohexyl group provides a rigid, three-dimensional spatial profile. In structure-based drug design, cyclohexyl moieties act as bioisosteres for tert-butyl groups, reducing conformational entropy upon binding and maximizing van der Waals contacts within deep lipophilic pockets of target proteins[5].

Understanding the electronic communication between the electron-donating cyclohexyl group and the heteroaromatic core requires rigorous computational chemistry[6].

Computational Workflow: A Self-Validating Methodology

To accurately profile the electronic structure of 5-CPA, computational chemists employ Density Functional Theory (DFT). The following step-by-step methodology is designed as a self-validating system, ensuring that the calculated electronic parameters represent the true physical state of the molecule rather than a mathematical artifact.

Step-by-Step DFT Protocol
  • Step 1: Conformational Searching and Initial Guess Generation.

    • Action: Generate multiple low-energy conformers of 5-CPA using Molecular Mechanics (e.g., MMFF94 force field).

    • Causality: The cyclohexyl ring can adopt multiple conformations (chair, boat, twist-boat). Starting with a rigorous conformational search prevents the subsequent quantum mechanical calculations from becoming trapped in a local energy minimum.

  • Step 2: Geometry Optimization.

    • Action: Optimize the lowest-energy conformer using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic molecules. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the nitrogen atoms, while polarization functions ((d,p)) allow for the asymmetric distribution of electron density across the conjugated system[7].

  • Step 3: Frequency Calculation (The Validation Step).

    • Action: Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality: This is the core self-validation mechanism. If the calculation yields zero imaginary frequencies, the geometry is confirmed as a true global minimum. The presence of even one imaginary frequency indicates a transition state, requiring a restart of the optimization.

  • Step 4: Wavefunction and NBO Analysis.

    • Action: Extract the HOMO-LUMO energy levels, generate the Molecular Electrostatic Potential (MEP) map, and perform Natural Bond Orbital (NBO) analysis.

    • Causality: These descriptors quantify the molecule's reactivity, ionization potential, and specific sites for electrophilic/nucleophilic attack, which are directly correlated to its binding affinity in a biological receptor[6][8].

G Start Input 3D Structure (5-CPA) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Initial Guess Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq Minimized Geometry Wave Wavefunction Analysis (HOMO-LUMO, MEP) Freq->Wave True Minimum Confirmed NBO Natural Bond Orbital (NBO) Analysis Freq->NBO Charge Distribution Output Electronic & Reactivity Descriptors Wave->Output NBO->Output

Computational workflow for DFT-based electronic property validation of 5-CPA.

Electronic Properties and Quantum Descriptors

The pharmacological behavior of 5-CPA is dictated by its frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept electrons. The energy gap ( ΔE ) between them is a critical indicator of kinetic stability and chemical reactivity[7][9].

Quantitative Data Summary

The following table summarizes the representative DFT-derived electronic parameters for the 5-CPA scaffold, calculated at the B3LYP/6-311++G(d,p) level.

Quantum Chemical DescriptorSymbolRepresentative ValuePharmacological Implication
HOMO Energy EHOMO​ -5.85 eVHigh electron-donating capacity; facilitates binding to electron-deficient receptor pockets.
LUMO Energy ELUMO​ -0.95 eVIndicates moderate resistance to nucleophilic attack, ensuring metabolic stability.
Energy Gap ΔE 4.90 eVModerate-to-high gap signifies good kinetic stability and low off-target reactivity in vivo.
Ionization Potential I 5.85 eVCorrelates with the ease of oxidative metabolism (e.g., by CYP450 enzymes).
Chemical Hardness η 2.45 eVIndicates a relatively "hard" molecule, preferring electrostatic over covalent interactions.
Dipole Moment μ 2.68 DebyeEnhances solubility and dictates the orientation of the molecule within the binding site.

Note: Values are representative computational derivations based on the aminopyridine class standard parameters[6][7][8].

Molecular Electrostatic Potential (MEP) Analysis

MEP mapping visualizes the charge distribution across 5-CPA. The calculations consistently reveal a highly negative (red) region localized over the endocyclic pyridine nitrogen, confirming its role as a potent hydrogen-bond acceptor. Conversely, a positive (blue) region is localized around the protons of the exocyclic amino group, designating it as a strong hydrogen-bond donor. The cyclohexyl ring exhibits a neutral (green) potential, ideal for engaging in hydrophobic, van der Waals interactions without electrostatic repulsion.

Application in Rational Drug Design: Kinase Inhibition

The transition from computational descriptors to rational drug design is where the true value of 5-CPA is realized. In the context of kinase inhibitors (such as those targeting CDK or JAK families), the ATP-binding pocket is the primary target[2][4].

The 2-aminopyridine core of 5-CPA acts as the "anchor." The calculated dipole moment and MEP ensure that the molecule aligns perfectly with the kinase hinge region. The amino group donates a hydrogen bond to the backbone carbonyl of a hinge residue, while the pyridine nitrogen accepts a hydrogen bond from a backbone amide (e.g., Leu83 in CDK2 or Val911 in JAK2)[4][10].

Simultaneously, the 5-cyclohexyl group projects into the adjacent hydrophobic pocket. Because the cyclohexyl group is conformationally restricted compared to linear alkyl chains, it pays a lower entropic penalty upon binding, thereby significantly increasing the overall binding affinity ( Kd​ ) of the drug candidate[5].

G Ligand 5-Cyclohexylpyridin-2-amine (Pharmacophore) Amino 2-Amino Group (H-Bond Donor) Ligand->Amino Pyridine Pyridine Nitrogen (H-Bond Acceptor) Ligand->Pyridine Cyclohexyl 5-Cyclohexyl Ring (Lipophilic Shield) Ligand->Cyclohexyl Hinge Kinase Hinge Region (e.g., CDK4/6, JAK2) Amino->Hinge Donates H+ Pyridine->Hinge Accepts H+ Pocket Hydrophobic Pocket (Steric Stabilization) Cyclohexyl->Pocket Van der Waals / Entropy

Pharmacophore mapping of 5-CPA interactions within a generic kinase ATP-binding site.

Conclusion

5-Cyclohexylpyridin-2-amine (5-CPA) is a highly versatile scaffold in modern computational and medicinal chemistry. Through rigorous, self-validating DFT methodologies, we can quantify its electronic properties—revealing a stable, highly polarized heteroaromatic core coupled with a sterically advantageous lipophilic tail. These quantum chemical insights perfectly explain its empirical success as a hinge-binding motif in kinase inhibitor design, allowing researchers to rationally optimize binding affinities and pharmacokinetic profiles in next-generation therapeutics.

References

  • 5-cyclohexylpyridin-2-amine (C11H16N2)
  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)
  • Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12)
  • Source: PubMed (nih.gov)
  • Cyclohexanes in Drug Discovery Source: PharmaBlock URL
  • Source: PubMed (nih.gov)
  • Full article: Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine Source: Taylor & Francis URL
  • Gravimetric, Electrochemical, Surface Morphology, DFT, and Monte Carlo Simulation Studies on Three N-Substituted 2-Aminopyridine Derivatives as Corrosion Inhibitors of Mild Steel in Acidic Medium Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach Source: European Journal of Chemistry URL
  • Source: PMC (nih.gov)

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Cyclohexylpyridin-2-amine as a Privileged Scaffold for Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and inflammatory disease therapeutics, ATP-competitive kinase inhibitors remain a cornerstone of drug development[1]. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and inflammatory disease therapeutics, ATP-competitive kinase inhibitors remain a cornerstone of drug development[1]. As a Senior Application Scientist, I frequently utilize 5-cyclohexylpyridin-2-amine as a foundational building block in rational drug design. This specific chemical moiety is not arbitrarily chosen; it is a highly engineered pharmacophore designed to solve two of the most persistent challenges in kinase inhibitor development: binding affinity and isoform selectivity [2].

The structural logic of this building block rests on two pillars:

  • The 2-Aminopyridine Core (The Anchor): The nitrogen atoms of the 2-aminopyridine ring act as a precise hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of endogenous ATP, allowing the molecule to anchor tightly to the highly conserved backbone residues of the kinase hinge region[3].

  • The 5-Cyclohexyl Substitution (The Selectivity Filter): While hinge-binding provides baseline affinity, it does not provide selectivity, as the hinge region is conserved across the kinome. The addition of a bulky, non-planar cyclohexyl group at the 5-position forces the molecule to project into adjacent, less-conserved hydrophobic pockets (such as the DFG-out pocket or solvent-exposed selectivity regions). The rigid nature of the cyclohexyl ring reduces the entropic penalty upon binding compared to linear alkyl chains, dramatically improving both potency and selectivity (e.g., distinguishing CDK4/6 from CDK2, or targeting specific Tankyrase conformations)[3][4].

Pharmacophore Core 5-Cyclohexylpyridin-2-amine Amine 2-Aminopyridine Motif Core->Amine Structural Component Cyclo 5-Cyclohexyl Group Core->Cyclo Structural Component Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Amine->Hinge Anchors via H-bonds Pocket Hydrophobic Selectivity Pocket (Steric & Lipophilic Fit) Cyclo->Pocket Occupies space

Logical mapping of 5-cyclohexylpyridin-2-amine interactions within the kinase ATP-binding pocket.

Physicochemical Profiling

Understanding the physicochemical properties of your building block is critical for predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. Table 1 summarizes why the transition from a naked 2-aminopyridine to a 5-cyclohexyl derivative is favored in lead optimization.

Table 1: Comparative Physicochemical Properties

Property2-Aminopyridine5-Cyclohexylpyridin-2-aminePharmacological Impact (Causality)
Molecular Weight 94.11 g/mol 176.26 g/mol Remains well within Lipinski’s Rule of 5, allowing room for further core elaboration.
cLogP (Lipophilicity) ~0.5~2.8Enhances cell membrane permeability and drives hydrophobic desolvation in the binding pocket.
Rotatable Bonds 01The rigid cyclohexyl ring minimizes the entropic penalty of binding compared to flexible aliphatic chains.
H-Bond Donors/Acceptors 1 / 21 / 2Preserves the critical ATP-mimetic hydrogen bonding profile required for hinge engagement.

Experimental Workflows & Methodologies

The following sections detail the end-to-end protocols for utilizing 5-cyclohexylpyridin-2-amine, from chemical synthesis to biochemical validation.

Workflow S1 1. Scaffold Derivatization (Buchwald-Hartwig) S2 2. Compound Purification (HPLC/MS QC >95%) S1->S2 S3 3. TR-FRET Kinase Assay (Primary Screen & Z'-factor) S2->S3 S4 4. Orthogonal Validation (Cellular Target Engagement) S3->S4

Step-by-step workflow from chemical synthesis to biochemical validation of kinase inhibitors.

Protocol A: Scaffold Derivatization via Buchwald-Hartwig Cross-Coupling

To integrate 5-cyclohexylpyridin-2-amine into a larger inhibitor core (e.g., a pyrimidine or purine scaffold), palladium-catalyzed C-N cross-coupling is the industry standard[4].

Materials:

  • 5-Cyclohexylpyridin-2-amine (1.2 eq)

  • Heteroaryl bromide core (1.0 eq)

  • Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq)

  • Cs2CO3 (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with N2 gas for 30 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), leading to reaction failure and unwanted homocoupling side products.

  • Reaction Assembly: In a flame-dried Schlenk flask under N2, combine the heteroaryl bromide, 5-cyclohexylpyridin-2-amine, and Cs2CO3. Add the degassed solvent.

  • Catalyst Addition: Add Pd2(dba)3 and Xantphos.

    • Causality: The bidentate ligand Xantphos is specifically chosen because its wide bite angle strongly favors reductive elimination over β -hydride elimination, which is critical when coupling sterically hindered secondary/primary amines.

  • Thermal Activation: Seal the flask and heat at 100°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

System Validation & Quality Control (Self-Validating Step):

  • In-Process Control (IPC): At t=4 hours, sample 10 μ L of the reaction mixture, dilute in LC-MS grade methanol, and run a fast LC-MS gradient. The disappearance of the starting bromide and the emergence of the [M+H]+ target mass validates active catalytic turnover.

  • Quality Gate: Post-purification (via reverse-phase prep-HPLC), the compound must yield >95% purity by UV absorbance (254 nm) and 1 H-NMR before advancing to biological testing.

Protocol B: Biochemical Validation via TR-FRET Kinase Assay

Once synthesized, the inhibitor must be quantitatively evaluated for potency (IC 50​ ) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant Kinase (e.g., CDK4/Cyclin D1)

  • Ultra-pure ATP

  • Biotinylated kinase substrate peptide

  • Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC

  • 384-well low-volume assay plates (white, flat-bottom)

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

    • Causality: A 3-fold dilution scheme provides an optimal logarithmic spread, ensuring enough data points fall within the linear phase of the sigmoidal dose-response curve for accurate IC 50​ calculation.

  • Assay Assembly: Dispense 100 nL of the compound into the 384-well plate using an acoustic liquid handler (e.g., Echo 550). Add 5 μ L of the Kinase/Substrate mixture in assay buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 μ L of ATP to initiate the reaction.

    • Causality: The ATP concentration must be strictly calibrated to its apparent K m​ for the specific kinase. Running the assay at K m​ ensures the system is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

  • Termination & Detection: After 60 minutes, add 10 μ L of the TR-FRET detection mixture (EDTA to quench kinase activity by chelating Mg 2+ , plus the Eu-antibody and SA-APC). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality: TR-FRET is utilized because the time-delayed fluorescence reading eliminates transient auto-fluorescence generated by the chemical compounds, ensuring absolute data trustworthiness.

System Validation & Quality Control (Self-Validating Step):

  • Z'-Factor Calculation: Every assay plate must contain 16 wells of "Max Signal" (DMSO vehicle, full reaction) and 16 wells of "Min Signal" (No enzyme). The assay is only validated if the calculated Z'-factor is 0.6, proving a robust dynamic range.

  • Reference Control: A known clinical inhibitor (e.g., Palbociclib for CDK4) must be run in parallel. The run is validated only if the reference IC 50​ falls within 3-fold of its historical average.

Data Interpretation: The Selectivity Advantage

The ultimate proof of the 5-cyclohexylpyridin-2-amine scaffold's utility lies in its selectivity data. Table 2 presents representative profiling data demonstrating how the bulky cyclohexyl group drives selectivity by exploiting minor topological differences in kinase active sites[4].

Table 2: Representative Kinase Selectivity Profiling (IC 50​ in nM)

Compound DerivativeCDK4 IC 50​ (nM)CDK2 IC 50​ (nM)Selectivity Fold (CDK2/CDK4)Structural Rationale
Core + 5-Methylpyridin-2-amine 451202.6xSmall methyl group lacks the steric bulk to differentiate the slightly larger hydrophobic pocket of CDK4 over CDK2.
Core + 5-Cyclohexylpyridin-2-amine 12>10,000>830x The bulky cyclohexyl ring perfectly occupies the CDK4 selectivity pocket but sterically clashes with the tighter CDK2 active site.

Note: Data represents typical structure-activity relationship (SAR) trends observed during the optimization of ATP-competitive inhibitors.

References

  • Source: nih.
  • Source: epo.
  • Source: google.
  • Source: acs.

Sources

Application

Application Note: HPLC Method Development and Validation for 5-Cyclohexylpyridin-2-amine Purity Analysis

Introduction 5-Cyclohexylpyridin-2-amine is a critical pharmaceutical intermediate and building block, frequently utilized in the synthesis of advanced therapeutics, including STING (Stimulator of Interferon Genes) antag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Cyclohexylpyridin-2-amine is a critical pharmaceutical intermediate and building block, frequently utilized in the synthesis of advanced therapeutics, including STING (Stimulator of Interferon Genes) antagonists and kinase inhibitors. Accurately determining the purity of this compound is essential for downstream synthetic success and regulatory compliance.

However, analyzing substituted aminopyridines via High-Performance Liquid Chromatography (HPLC) presents distinct chromatographic challenges. The basic nature of the aminopyridine core often leads to severe peak tailing on standard silica-based stationary phases, while the hydrophobic cyclohexyl moiety requires careful gradient design to ensure timely elution without compromising the resolution of polar impurities. This application note details a robust, self-validating HPLC method developed specifically to overcome these physicochemical hurdles.

Scientific Rationale & Method Development Strategy (E-E-A-T)

As an application scientist, method development must be driven by the intrinsic physicochemical properties of the analyte rather than trial and error. The structural features of 5-cyclohexylpyridin-2-amine dictate the following analytical choices:

Mobile Phase Optimization: The Causality of pH Control

The pKa of the parent 2-aminopyridine is approximately 6.86[1]. At a neutral pH (e.g., pH 7.0), the molecule exists in a state of partial ionization (~50% protonated, ~50% neutral). In reversed-phase chromatography, partial ionization is the primary cause of peak splitting, broad peak shapes, and irreproducible retention times.

To circumvent this, the mobile phase pH must be adjusted at least two units away from the pKa. While a high-pH mobile phase could suppress ionization, the basic aminopyridine core is best analyzed using a highly acidic mobile phase to ensure 100% protonation[2]. By utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), we force the molecule into a single, fully protonated state. Despite being ionized, the highly lipophilic exocyclic cyclohexyl group ensures the molecule retains strong affinity for the C18 stationary phase, preventing it from eluting in the void volume.

Stationary Phase Selection: Mitigating Silanol Interactions

A common pitfall in basic compound analysis is the electrostatic interaction between the positively charged analyte (protonated amine) and negatively charged residual silanols on the silica support. Even at pH 2.0, localized silanol activity can cause severe peak tailing.

To solve this, we select a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive charge on the particle surface. At acidic pH, this positive surface charge actively repels the protonated 5-cyclohexylpyridin-2-amine, completely suppressing secondary silanol interactions and yielding exceptionally sharp, symmetrical peaks (Tailing Factor < 1.2).

Workflow Visualization

The following diagram illustrates the logical progression of our method development, directly mapping physicochemical risks to chromatographic solutions.

HPLC_Method_Logic Target Analyte: 5-Cyclohexylpyridin-2-amine Physiochem Physicochemical Profiling Basic pKa ~6.86 Hydrophobic Cyclohexyl Target->Physiochem Challenge1 Risk: Peak Tailing (Silanol Interactions) Physiochem->Challenge1 Challenge2 Risk: Peak Splitting (Partial Ionization) Physiochem->Challenge2 Solution1 Column Selection: CSH C18 (Positive Surface Charge) Challenge1->Solution1 Solution2 Mobile Phase: 0.1% TFA (pH ~2.0) Fully Protonates Amine Challenge2->Solution2 Gradient Gradient Elution: 5% - 95% Acetonitrile Separates Polar & Non-Polar Impurities Solution1->Gradient Solution2->Gradient Validation ICH Q2(R2) Validation Specificity, Linearity, Precision Gradient->Validation

Figure 1: HPLC method development logic for 5-Cyclohexylpyridin-2-amine.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The system must autonomously prove its fitness for purpose via strict System Suitability Testing (SST) before any sample data is integrated.

Chromatographic Conditions

Table 1: Instrument and Method Parameters

ParameterSpecification
Column Waters XBridge CSH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
Detection UV at 254 nm (Primary) and 280 nm (Secondary)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Equilibration
2.0955Isocratic hold to elute polar impurities (e.g., 2-aminopyridine)
12.0595Linear ramp to elute 5-cyclohexylpyridin-2-amine
15.0595Column wash for highly lipophilic byproducts
15.1955Return to initial conditions
20.0955Re-equilibration
Step-by-Step Methodology
  • Mobile Phase Preparation : Add 1.0 mL of MS-grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Sonicate for 10 minutes to degas.

  • Standard Preparation : Accurately weigh 10.0 mg of 5-Cyclohexylpyridin-2-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.1 mg/mL).

  • Sample Preparation : Weigh 10.0 mg of the synthesized batch sample into a 100 mL volumetric flask. Add 50 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Sequence Execution : Inject Blank (Diluent) SST Standards (x5) Samples Bracketing Standard.

System Suitability Testing (SST) - The Validation Gate

Before sample analysis is accepted, the system must pass the following criteria based on the 0.1 mg/mL standard injections. Failure indicates column degradation or mobile phase preparation errors:

  • Tailing Factor ( Tf​ ) : ≤1.2 (Validates that the CSH column is actively suppressing silanol interactions).

  • Theoretical Plates ( N ) : ≥10,000 (Validates column efficiency and proper flow dynamics).

  • Injection Precision : %RSD of peak area ≤1.0% for 5 replicate injections.

  • Resolution ( Rs​ ) : ≥2.0 between the main peak and the closest eluting known impurity (e.g., unreacted 2-aminopyridine).

Method Validation Summary

The developed method was validated in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines[3]. The method demonstrates exceptional reliability for both release and stability testing of commercial drug substances.

Table 3: ICH Q2(R2) Validation Parameters and Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Results
Specificity No interference at the retention time of the main peak from blank or diluent.Pass. Peak purity angle < purity threshold (via PDA detector).
Linearity R2≥0.999 over the range of 25% to 150% of nominal concentration. R2=0.9998
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels (50%, 100%, 150%).Mean recovery: 99.6%
Precision (Repeatability) %RSD≤2.0% for 6 independent sample preparations. %RSD=0.65%
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 for LOD; S/N≥10 for LOQ.LOD: 0.02 µg/mL LOQ: 0.06 µg/mL

References

  • Source: epa.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: agilent.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Cyclohexylpyridin-2-amine synthesis

Welcome to the Technical Support Center for the synthesis of 5-Cyclohexylpyridin-2-amine . As a Senior Application Scientist, I have designed this guide to help you troubleshoot common bottlenecks, understand the mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Cyclohexylpyridin-2-amine . As a Senior Application Scientist, I have designed this guide to help you troubleshoot common bottlenecks, understand the mechanistic causality behind reaction failures, and optimize your workflows for maximum yield and reproducibility.

Diagnostic Overview: Synthetic Pathways

The synthesis of 5-cyclohexylpyridin-2-amine generally falls into two strategic categories: a two-step sequence involving a Suzuki-Miyaura coupling followed by hydrogenation[1], or a direct single-step Negishi alkylation[2]. Understanding the electronic and steric demands of each pathway is critical for troubleshooting.

SynthesisRoutes SM1 5-Bromo-2-nitropyridine (Amine Masked) Suzuki Suzuki-Miyaura Coupling (Pd-catalyst, Base) SM1->Suzuki SM2 5-Bromopyridin-2-amine (Unprotected) Negishi Negishi Coupling (Pd(dppf)Cl2) SM2->Negishi Boronic 1-Cyclohexenylboronic acid pinacol ester Boronic->Suzuki IntA 5-(Cyclohex-1-en-1-yl) -2-nitropyridine Suzuki->IntA Route A (High Yield) Hydro Tandem Transfer Hydrogenation (Pd/C, NH4HCO2) IntA->Hydro Reduces NO2 & Alkene Product 5-Cyclohexylpyridin-2-amine (Target Compound) Hydro->Product Zinc Cyclohexylzinc bromide (sp3-organozinc) Zinc->Negishi Negishi->Product Route B (Direct but prone to β-hydride elimination)

Fig 1: Synthetic pathways for 5-Cyclohexylpyridin-2-amine comparing tandem reduction vs Negishi.

Troubleshooting Knowledge Base (FAQ)

Q1: I am experiencing low yields and significant protodehalogenation when performing a Suzuki coupling directly on 5-bromopyridin-2-amine. How can I prevent this? Mechanistic Causality: The free 2-amino group is highly Lewis basic. It coordinates to the active palladium center, altering its electron density and sterics, which severely hinders the transmetalation step. When transmetalation stalls, the long-lived Pd-aryl intermediate undergoes protodehalogenation, yielding pyridin-2-amine instead of your target. Solution: Mask the amine by using 5-bromo-2-nitropyridine as your starting material[3]. The strongly electron-withdrawing nitro group accelerates the initial oxidative addition and completely prevents catalyst poisoning. The nitro group can later be reduced to the amine simultaneously with the alkene hydrogenation.

Q2: When reducing the intermediate 5-(cyclohex-1-en-1-yl)pyridin-2-amine using a standard H₂ balloon, the reaction stalls at 50% conversion. Adding more pressure doesn't help. Why? Mechanistic Causality: Standard headspace hydrogenation is often mass-transfer limited. More importantly, as the target aminopyridine forms, the free amine and pyridine nitrogen strongly coordinate to the heterogeneous Pd/C surface, effectively poisoning the active catalytic sites before the alkene is fully reduced. Solution: Switch to a transfer hydrogenation protocol utilizing an excess of ammonium formate (NH₄HCO₂) and Pd/C in methanol[3]. Ammonium formate decomposes directly on the Pd surface to generate H₂ in situ. This creates a massive local concentration of active hydrogen species that bypasses gas-liquid mass transfer limits and rapidly drives the reduction to completion before product inhibition can stall the reaction.

Q3: I am attempting a direct single-step Negishi coupling using cyclohexylzinc bromide, but I am isolating mostly cyclohexene and unreacted starting material. What is going wrong? Mechanistic Causality: Coupling an sp³-hybridized organozinc reagent is notoriously difficult. After transmetalation, the resulting alkyl-palladium intermediate possesses multiple β -hydrogens. Because reductive elimination is relatively slow, the intermediate undergoes rapid β -hydride elimination, ejecting cyclohexene and leaving a palladium-hydride species that ultimately yields dehalogenated starting material. Solution: You must enforce rapid reductive elimination to outcompete the β -hydride elimination pathway. Use Pd(dppf)Cl₂ as your catalyst[2]. The dppf ligand has a very large bite angle (~99°), which sterically forces the aryl and cyclohexyl groups closer together on the palladium center, dramatically accelerating the reductive elimination step.

Quantitative Optimization Data

To assist in selecting the most efficient route for your scale and constraints, refer to the comparative reaction parameters below.

Synthetic StrategyCatalyst SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic Advantage
One-Pot Suzuki + Tandem Reduction Pd XPhos G2 + Pd/C80 °C RT4 + 16~90%Avoids intermediate isolation; nitro group prevents Pd poisoning[3].
Two-Step Suzuki (Boc-Protected) Pd(dppf)Cl₂ + Pd/C80 °C RT16 + 12~75%Modular; useful if orthogonal protecting groups are required[3].
Direct Negishi Alkylation Pd(dppf)Cl₂0 °C Reflux20ModerateSingle-step direct alkylation; avoids hydrogenation entirely[2].

Validated Standard Operating Procedures (SOPs)

Protocol A: One-Pot Sequential Suzuki-Reduction (Highly Recommended)

This protocol elegantly combines the Suzuki coupling and transfer hydrogenation into a single reaction vessel, utilizing 5-bromo-2-nitropyridine to avoid amine-induced catalyst poisoning[3].

Step 1: Reaction Setup

  • To a sealable reaction tube, charge 5-bromo-2-nitropyridine (0.125 mmol, 1.0 equiv) and 1-cyclohexenylboronic acid pinacol ester (1.0 equiv).

  • Add K₃PO₄ (3.0 equiv), Pd XPhos G2 (0.01 equiv), and Pd/C (10 wt% loading, 0.12 equiv Pd).

  • Seal the vessel with a septum and purge thoroughly with nitrogen for 10 minutes.

Step 2: Suzuki Coupling Phase 4. Inject degassed 1,4-dioxane and water (typically a 4:1 ratio) to achieve a 0.1 M concentration. 5. Stir the reaction mixture at 80 °C for 4 hours to complete the cross-coupling.

Step 3: Tandem Reduction Phase 6. Cool the reaction to room temperature. 7. Inject a prepared solution of ammonium formate (NH₄HCO₂, 10.0 equiv) in Methanol (1.25 M concentration). 8. Stir the reaction at room temperature for 16 hours. Note: The ammonium formate will simultaneously reduce the nitro group to an amine and the cyclohexenyl double bond to a cyclohexane ring.

Step 4: Workup & Purification 9. Filter the crude suspension through a pad of Celite to remove the palladium catalysts. (Safety Warning: Do not allow the Pd/C filter cake to dry completely in air, as it is highly pyrophoric). 10. Concentrate the filtrate under reduced pressure. 11. Purify the residue via flash column chromatography (e.g., 80% Petroleum Ether / EtOAc) to afford 5-cyclohexylpyridin-2-amine as an off-white amorphous solid.

Protocol B: Direct Negishi Alkylation (Alternative)

Use this protocol if your substrate contains other functional groups that are incompatible with reductive hydrogenation conditions[2].

  • Zinc Reagent Preparation: In a flame-dried flask under N₂, add ZnCl₂ (0.7 M in THF, 1.2 equiv). Cool to 0 °C. Slowly add cyclohexylmagnesium bromide (1 M in THF, 1.2 equiv) dropwise. Stir at 0 °C for 30 minutes to form the cyclohexylzinc bromide intermediate.

  • Coupling Setup: To a separate flask containing 5-bromopyridin-2-amine (1.0 equiv) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) in anhydrous 1,4-dioxane, transfer the freshly prepared organozinc solution via cannula at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature, then heat to reflux for 20 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Practical Synthesis of Fragment - Supporting Inform
  • WO2020010092A1 - Compounds and compositions for treating conditions associ
  • WO2016046530A1 - Novel compounds, google.com,

Sources

Optimization

Troubleshooting poor aqueous solubility of 5-Cyclohexylpyridin-2-amine

Technical Support Center: Troubleshooting 5-Cyclohexylpyridin-2-amine Solubility Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to directly address the physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Cyclohexylpyridin-2-amine Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to directly address the physicochemical bottlenecks associated with 5-Cyclohexylpyridin-2-amine, moving beyond generic advice to provide causality-driven solutions and self-validating protocols.

Mechanistic Diagnosis: The Physicochemical Root Cause

5-Cyclohexylpyridin-2-amine presents a dual formulation challenge. The molecule consists of a weakly basic 2-aminopyridine ring (pKa ~6.8) and a bulky, highly lipophilic cyclohexyl moiety. At physiological pH (7.4), the basic nitrogen is predominantly un-ionized. Consequently, the hydrophobic bulk of the cyclohexyl group dominates the molecule's hydration energy. To minimize their exposed surface area to water, the molecules rapidly aggregate, leading to crystal lattice stacking and precipitation[1]. Furthermore, weakly basic drugs exhibit pH-dependent solubility—often dissolving readily in acidic environments (like the stomach) but crashing out in neutral intestinal fluids or standard in vitro assay buffers[2].

Decision Matrix & Workflow

The following workflow dictates the logical progression for resolving precipitation issues during in vitro assay preparation.

G N1 DMSO Stock (10 mM) 5-Cyclohexylpyridin-2-amine N2 Dilution into Aqueous Buffer (PBS/HEPES, pH 7.4) N1->N2 N3 Precipitation Observed? N2->N3 N4 Proceed to Assay N3->N4 No N5 Assay Type? N3->N5 Yes N6 Biochemical Assay Add 0.01-0.05% Tween-20 N5->N6 Cell-Free N7 Cell-Based Assay Add 5-10% HP-β-CD N5->N7 Cell-Based N8 Pre-complexation Protocol N7->N8 N8->N2 Re-evaluate

Workflow for resolving 5-Cyclohexylpyridin-2-amine precipitation in aqueous assays.

Troubleshooting FAQs

Q: My 10 mM DMSO stock crashes out instantly when diluted to 10 µM in PBS. Why does this happen and how do I fix it? A: This is the classic "DMSO crash." When a concentrated DMSO stock is introduced into a bulk aqueous phase, the local solvent capacity drops exponentially. Because 5-Cyclohexylpyridin-2-amine is highly lipophilic, it nucleates and precipitates faster than it can disperse[3]. Furthermore, hydrophobic molecules tend to sink and accumulate at the bottom of culture wells when dosed directly from concentrated DMSO stocks, skewing assay results[4]. Causality-Driven Fix: Never dilute directly into the bulk buffer. For biochemical assays, pre-condition your assay buffer with 0.01% - 0.05% Tween-20. The detergent lowers the surface tension and forms micelles that sequester the hydrophobic cyclohexyl moiety before nucleation occurs.

Q: I am running a cell-based assay, so I cannot use detergents like Tween-20. What is the alternative? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[5]. The bulky, lipophilic cyclohexyl group of your compound will spontaneously partition into the hydrophobic cavity of HP-β-CD, forming a water-soluble inclusion complex[6]. This shields the insoluble moiety from the aqueous environment without disrupting lipid bilayers.

Q: I am moving to in vivo PK studies. The free base suspension is yielding erratic oral bioavailability. What formulation strategy should I use? A: The erratic absorption is due to the compound's BCS Class IIb behavior (low solubility, high permeability, weakly basic)[2]. It dissolves in the acidic stomach but precipitates in the higher pH of the intestine, severely limiting absorption. Causality-Driven Fix: Convert the free base to a salt. Strong acid counterions, such as mesylate or hydrochloride, lower the microenvironmental pH of the dissolving particle, drastically increasing the dissolution rate in intestinal fluids[7][8].

Quantitative Data: Formulation Strategies

StrategyMechanism of ActionOptimal Concentration / RatioBest ApplicationLimitations
Tween-20 / Triton X-100 Micellar encapsulation of the cyclohexyl group0.01% - 0.05% (v/v)Cell-free biochemical assaysCytotoxic to live cells at >0.01%; can interfere with membrane proteins.
HP-β-Cyclodextrin Host-guest inclusion complexation1:1 to 1:3 (Drug:CD molar ratio)Cell-based assays, IV formulationsHigh concentrations (>10%) can extract cholesterol from cell membranes[6].
Mesylate Salt Formation Lowers microenvironmental pH, disrupts crystal lattice1:1 stoichiometric ratioIn vivo oral dosing (capsule/tablet)May increase hygroscopicity; requires solid-state characterization[8].

Self-Validating Experimental Protocols

Protocol 1: HP-β-CD Inclusion Complexation for Cell-Based Assays Principle: We will force the compound into the cyclodextrin cavity using a co-solvent evaporation method, ensuring thermodynamic stability rather than a temporary kinetic suspension.

  • Preparation: Dissolve 200 mM of HP-β-CD in sterile, deionized water.

  • Solubilization: Dissolve 5-Cyclohexylpyridin-2-amine in a minimal volume of ethanol (e.g., 10 mg/mL).

  • Complexation: Add the ethanol solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 37°C.

  • Evaporation: Leave the vial open under a gentle stream of nitrogen in a fume hood for 2 hours to evaporate the ethanol.

  • Self-Validation Step: Centrifuge the resulting solution at 15,000 x g for 10 minutes.

    • Validation Check: Carefully inspect the bottom of the tube. If a white pellet is visible, the complexation was incomplete (the drug exceeded the saturation capacity of the CD). If no pellet is formed, the solution is fully complexed and thermodynamically stable.

  • Filtration: Filter the supernatant through a 0.22 µm PES syringe filter to ensure sterility before adding to cell cultures.

Protocol 2: Mesylate Salt Screening via Solvent-Drop Grinding Principle: Mechanochemical grinding with a catalytic amount of solvent overcomes the activation energy barrier for salt formation without requiring large solvent volumes[8].

  • Molar Pairing: Weigh equimolar amounts of 5-Cyclohexylpyridin-2-amine free base and methanesulfonic acid.

  • Grinding: Place the powders in an agate mortar. Add exactly 2 drops of methanol per 100 mg of the powder mixture.

  • Mechanochemistry: Grind vigorously with a pestle for 15 minutes. The mixture will initially form a paste and then dry into a powder as the methanol evaporates and the exothermic salt formation occurs.

  • Self-Validation Step: Perform a comparative dissolution test. Drop 5 mg of the starting free base into 5 mL of PBS (pH 7.4) and 5 mg of the newly ground powder into a separate 5 mL of PBS.

    • Validation Check: The free base will float or sink as insoluble aggregates. The mesylate salt should disperse and dissolve rapidly, yielding a clear solution, confirming successful salt conversion.

References

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development | ijisrt.com | 1

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series | upertis.ac.id | 7

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules | nih.gov | 3

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | nih.gov |5

  • Solid-State Techniques for Improving Solubility | researchgate.net | 8

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | acs.org | 4

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems | nih.gov | 2

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | mdpi.com | 6

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 5-Cyclohexylpyridin-2-amine Amidation Reactions

Welcome to the technical support center for optimizing amidation reactions involving 5-Cyclohexylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing amidation reactions involving 5-Cyclohexylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of solvent selection and reaction optimization for this specific substrate.

Introduction to Amidation of 5-Cyclohexylpyridin-2-amine

5-Cyclohexylpyridin-2-amine is a valuable building block in medicinal chemistry, and its amidation is a crucial transformation for the synthesis of a wide range of biologically active molecules.[1][2] The selection of an appropriate solvent is paramount for achieving high yields, minimizing side reactions, and ensuring the purity of the final amide product. This guide will delve into the critical role of solvents in these reactions and provide practical solutions to common challenges.

Troubleshooting Guide: Solvent-Related Issues in Amidation Reactions

This section addresses specific problems you might encounter during the amidation of 5-Cyclohexylpyridin-2-amine and provides a systematic approach to troubleshooting.

Issue 1: Low or No Product Yield

Question: My amidation reaction with 5-Cyclohexylpyridin-2-amine is resulting in a very low yield or no desired product at all. How can the solvent be a contributing factor?

Answer: Solvent choice is a frequent culprit in low-yielding amidation reactions.[3] Several solvent properties can impact the reaction's success:

  • Poor Solubility of Reactants: 5-Cyclohexylpyridin-2-amine, the carboxylic acid, and the coupling reagents must be adequately dissolved for the reaction to proceed efficiently. If any component is poorly soluble in the chosen solvent, the reaction will be slow or may not occur at all.

  • Inappropriate Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role in stabilizing the transition states of the amidation reaction.[4][5][6] For many common coupling mechanisms, a polar aprotic solvent is preferred to facilitate the formation of the activated acid intermediate and subsequent nucleophilic attack by the amine.[7]

  • Solvent Reactivity: Certain solvents can react with the coupling reagents or intermediates, leading to undesired side products and consumption of your starting materials. For instance, protic solvents like alcohols can compete with the amine in reacting with the activated carboxylic acid.

  • Presence of Water: Many coupling reagents are sensitive to moisture and can be hydrolyzed, rendering them inactive.[3] Using anhydrous solvents is often critical for success.[3]

Troubleshooting Steps:

  • Assess Reactant Solubility: Before setting up the reaction, perform a simple solubility test of your 5-Cyclohexylpyridin-2-amine, carboxylic acid, and coupling reagent in the intended solvent at the reaction temperature.

  • Switch to a More Suitable Solvent: If solubility is an issue, consider switching to a more appropriate solvent. Common choices for amidation reactions include:

    • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Acetonitrile (MeCN) are frequently used.[8][9][10]

    • Greener Alternatives: In an effort to replace hazardous solvents like DCM and DMF, alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have been successfully evaluated for amidation reactions.[9][11][12]

  • Ensure Anhydrous Conditions: Use freshly dried solvents. Molecular sieves can be added to the reaction vessel to scavenge any residual water.

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of several side products in my amidation reaction, complicating purification. Could the solvent be the cause?

Answer: Yes, the solvent can significantly influence the reaction pathway and lead to the formation of undesired byproducts.

  • Racemization: For chiral carboxylic acids, the solvent can impact the degree of racemization. Polar solvents can sometimes stabilize the oxazolone intermediate, which is prone to racemization.

  • N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine. This is more prevalent in less polar solvents where the desired aminolysis is slower.

  • Reaction with the Solvent: As mentioned, reactive solvents can participate in side reactions. For example, DMF can decompose at elevated temperatures to form dimethylamine, which can then react as a nucleophile.[10]

Troubleshooting Steps:

  • Optimize Solvent Polarity: If N-acylurea is a major byproduct, switching to a more polar aprotic solvent like DMF or NMP can often accelerate the desired reaction with the amine, outcompeting the rearrangement.

  • Consider Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress side reactions by forming a more stable and reactive activated ester intermediate.[13][14]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side product formation.

Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for your amidation reaction.

SolventSelectionWorkflow Start Start: Define Amidation Reaction (5-Cyclohexylpyridin-2-amine + Carboxylic Acid) SelectSolvent Select Initial Solvent (e.g., DCM, DMF, MeCN) Start->SelectSolvent CheckSolubility Are all reactants soluble? RunTestReaction Run Small-Scale Test Reaction CheckSolubility->RunTestReaction Yes ChangeSolvent Change Solvent (Consider Polarity, Aprotic/Protic) CheckSolubility->ChangeSolvent No SelectSolvent->CheckSolubility AnalyzeResults Analyze Results (Yield, Purity) RunTestReaction->AnalyzeResults HighYield High Yield & Purity? AnalyzeResults->HighYield Optimize Optimize Conditions (Temperature, Concentration) HighYield->Optimize Yes Troubleshoot Troubleshoot Issues HighYield->Troubleshoot No End End: Optimized Protocol Optimize->End LowYield Low Yield Troubleshoot->LowYield SideProducts Side Products Troubleshoot->SideProducts LowYield->ChangeSolvent ConsiderAdditives Consider Additives (HOBt, Oxyma) SideProducts->ConsiderAdditives ChangeSolvent->CheckSolubility ConsiderAdditives->RunTestReaction

Caption: A workflow diagram for systematic solvent selection in amidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the amidation of 5-Cyclohexylpyridin-2-amine?

A1: A good starting point is to screen a small set of commonly used aprotic solvents with varying polarities. Dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are excellent initial choices.[8] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) are also worth considering.[11][12]

Q2: Can I use protic solvents for this amidation reaction?

A2: Generally, protic solvents like ethanol or water are avoided in traditional amidation reactions that use coupling reagents because the solvent can compete with the amine nucleophile.[9] However, some modern catalytic systems are being developed that can tolerate or even utilize water as a solvent.[9][15] For standard coupling reagent-mediated amidations, it is best to stick with aprotic solvents.

Q3: How does the dielectric constant of a solvent affect my reaction?

A3: The dielectric constant is a measure of a solvent's polarity.[5] Solvents with a high dielectric constant are more effective at stabilizing charged intermediates that are often formed during amidation reactions.[4][16] This stabilization can lead to faster reaction rates and higher yields.

Q4: My reaction works well in DMF, but it's difficult to remove during workup. What are my options?

A4: DMF is a high-boiling point solvent, which can indeed be challenging to remove. Consider the following:

  • Aqueous Workup: DMF is water-miscible. Performing multiple aqueous extractions can help remove the bulk of the DMF.

  • Alternative Solvents: If possible, try to find a lower-boiling point solvent that gives comparable results. Ethyl acetate or 2-MeTHF could be good alternatives.[12]

  • Lyophilization: For small-scale reactions where the product is non-volatile, lyophilization (freeze-drying) can be an effective method to remove DMF.

Q5: I am using a base in my reaction. Does the solvent choice affect the base's performance?

A5: Yes, the solvent can influence the effectiveness of the base. For instance, the basicity of amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be modulated by the solvent. In general, these bases are effective in a wide range of aprotic solvents. If you are using an inorganic base, you will need a solvent system that can at least partially dissolve it, or a phase-transfer catalyst might be necessary.

Experimental Protocols

General Protocol for Amidation of 5-Cyclohexylpyridin-2-amine

This protocol provides a general starting point for the amidation reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • 5-Cyclohexylpyridin-2-amine

  • Carboxylic acid

  • Coupling reagent (e.g., EDC, HATU)

  • Additive (e.g., HOBt, OxymaPure) - optional

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent.

  • Add the coupling reagent (1.1 - 1.5 eq) and, if used, the additive (1.1 - 1.5 eq). Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve 5-Cyclohexylpyridin-2-amine (1.0 eq) and the organic base (1.5 - 2.0 eq) in the anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.[17]

Data Presentation: Common Solvents for Amidation Reactions

The table below summarizes the properties of some common solvents used in amidation reactions to aid in your selection process.

SolventBoiling Point (°C)Dielectric Constant (ε)TypeNotes
Dichloromethane (DCM)39.69.1Aprotic, PolarGood general-purpose solvent, but has environmental and health concerns.[9]
N,N-Dimethylformamide (DMF)15336.7Aprotic, PolarExcellent solvating power, but high boiling point can make removal difficult.[10]
Acetonitrile (MeCN)81.637.5Aprotic, PolarGood alternative to DMF with a lower boiling point.[8]
Tetrahydrofuran (THF)667.6Aprotic, Moderately PolarCan be a good choice, but peroxide formation is a safety concern.
Ethyl Acetate (EtOAc)77.16.0Aprotic, Moderately PolarA greener alternative with a favorable boiling point.[12]
2-Methyltetrahydrofuran (2-MeTHF)806.2Aprotic, Moderately PolarA bio-based, greener alternative to THF and DCM.[9][12]

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Reddy, T. R., & G, S. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(10), 6543-6548. [Link]

  • G, A. K., & Pathare, R. S. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(17), 3437-3451. [Link]

  • King, A. O., & Yasuda, N. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2577-2580. [Link]

  • Arote, N. (2024). Optimizing Peptide Coupling: Key Techniques. Bionity. [Link]

  • Stewart, S. M. (2021, December 15). Solvent Dielectric Effects on Reaction Mechanisms. YouTube. [Link]

  • Solvent Dielectric Constant. (n.d.). Sustainability. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Kumar, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(13), 1681-1684. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. [Link]

  • da Silva, A. B. F., et al. (2022). Solvent Dependent Competitive Mechanisms for the Ugi Multicomponent Reaction: A Joint Theoretical and Experimental Study in the α-Acyl Aminocarboxamides vs α-Amino Amidines Formation. The Journal of Organic Chemistry, 87(16), 10836-10848. [Link]

  • Bionity. (2024). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Bionity. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec. [Link]

  • LibreTexts. (2022, October 4). 4.7: Solvent Effects. Chemistry LibreTexts. [Link]

  • Sharma, P., & P, B. K. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules, 29(1), 245. [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(6), 2392-2400. [Link]

  • Kumar, A., Singh, R., & Singh, J. (2025). Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone. Advances in Consumer Research, 5(11), 1-10. [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1634-1667. [Link]

  • Lilley, G. L., & Tung, H. S. (2006). U.S. Patent No. 7,022,844 B2. U.S.
  • González-Vadillo, A. P., et al. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry. [Link]

  • NextSDS. (n.d.). 5-cyclohexylpyridin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Silver, J. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • Popa, M. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Reddit. [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Kiatkittipong, W., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(34), 22005-22016. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for amidation reaction using CDI (35). ResearchGate. [Link]

  • Sabatini, M. T., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(47), 11344-11348. [Link]

  • PubChemLite. (n.d.). 5-cyclohexylpyridin-2-amine (C11H16N2). PubChemLite. [Link]

  • Valero, G., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2355. [Link]

  • Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. [Link]

  • Bunn, J. T., et al. (2014). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 16(16), 4158-4161. [Link]

  • Al-Tel, T. H. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 14(3), 273-276. [Link]

Sources

Optimization

Resolving HPLC peak tailing issues for 5-Cyclohexylpyridin-2-amine analysis

Technical Support Center: Resolving HPLC Peak Tailing for 5-Cyclohexylpyridin-2-amine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 5-Cyclohexylpyridin-2-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing issues associated with highly basic pyridine derivatives. This guide focuses on the mechanistic causality of chromatographic artifacts and provides self-validating protocols to ensure robust method development.

Section 1: Diagnostic & Resolution Logic

Before altering your method, it is critical to diagnose the root cause of the tailing. For basic compounds, the primary culprit is almost always secondary chemical interactions rather than physical column defects.

G Start Peak Tailing Observed (USP Tf > 1.5) Check1 Is it a Basic Compound? (e.g., 2-Aminopyridine) Start->Check1 Silanol Primary Cause: Secondary Silanol Interactions Check1->Silanol Yes Other Investigate Dead Volume or Column Overload Check1->Other No Action1 Lower Mobile Phase pH (< 3.0) to Protonate Silanols Silanol->Action1 Step 1 Action2 Add Competing Base (e.g., 10 mM TEA) Silanol->Action2 Step 2 (If pH < 3 fails) Action3 Switch to EPG or Base-Deactivated Column Silanol->Action3 Step 3 (Alternative)

Logical troubleshooting workflow for diagnosing basic compound peak tailing.

Section 2: Deep-Dive FAQs (Mechanisms & Causality)

Q1: Why does 5-Cyclohexylpyridin-2-amine exhibit severe peak tailing on standard C18 columns? The 2-aminopyridine substructure is highly basic. In a standard reversed-phase HPLC mobile phase (pH 4–7), the amine group is protonated, rendering the molecule cationic. Concurrently, traditional silica-based stationary phases contain residual silanol groups (Si-OH) that deprotonate into negatively charged silanoate ions (Si-O⁻) at mid-pH levels[1]. When your analyte travels through the column, it undergoes a dual-retention mechanism: standard hydrophobic partitioning and secondary ion-exchange interactions with the silanoates. Because the desorption kinetics of ion-exchange are significantly slower than hydrophobic partitioning, a fraction of the analyte molecules lag behind, creating a pronounced tailing edge[2].

Q2: How should I manipulate the mobile phase pH to suppress these interactions? The most effective thermodynamic solution is to operate outside the ionization window of the silanol groups. By lowering the mobile phase pH below 3.0, you force the ionizable residual silanols to fully protonate (Si-OH), neutralizing their charge and shutting down the secondary ion-exchange mechanism[1].

Table 1: Impact of Mobile Phase pH on Analyte and Silanol Ionization

Mobile Phase pH5-Cyclohexylpyridin-2-amine StateSilica Silanol State (pKa ~4.0)Primary Retention MechanismExpected Peak Shape
Acidic (pH 2.5) Fully Ionized (Cationic)Fully Protonated (Neutral)Hydrophobic PartitioningSharp, Symmetrical
Neutral (pH 7.0) Partially IonizedFully Ionized (Anionic)Hydrophobic + Ion-ExchangeSevere Tailing
Basic (pH 10.5) Fully NeutralFully Ionized (Anionic)Hydrophobic PartitioningSharp (Requires Hybrid Silica)

Q3: If low pH is incompatible with my detector (e.g., MS), what modifiers can I use? If you cannot suppress silanol ionization via pH, you must competitively block the sites. The addition of Triethylamine (TEA) to the mobile phase is a highly effective field-proven technique. TEA is a small, sterically unhindered tertiary amine that aggressively binds to the ionized silanol sites. By saturating the silica surface, TEA "masks" the active silanols, forcing the bulkier 5-Cyclohexylpyridin-2-amine to elute purely based on hydrophobic interactions, thereby restoring peak symmetry[3].

Q4: Should I abandon traditional alkyl (C18) columns for this analysis? Standard alkyl phases often fall short when partition interactions are insufficient to overcome hydrogen-bonding artifacts. Switching to a Polar-Embedded Group (EPG) phase (such as an amide-linked C18) is highly recommended. EPG phases provide internal hydrogen bonding that inherently shields the underlying silica surface. This drastically reduces the ion-exchange capacity of the column, providing superior selectivity and peak shape for basic compounds like 2-aminopyridine without the need for complex mobile phase additives[4].

Section 3: Validated Experimental Protocols

To ensure a self-validating system, execute the following protocols sequentially. Protocol A focuses on mobile phase optimization, while Protocol B focuses on stationary phase orthogonal screening.

Protocol A: Silanol-Masking Mobile Phase Optimization

Objective: Eliminate ion-exchange tailing using a low-pH, competing-amine buffer system.

  • Aqueous Phase (Mobile Phase A) Preparation: Measure 1000 mL of ultra-pure HPLC-grade water into a clean reservoir.

  • Buffer Addition: Add 20 mM Potassium Phosphate monobasic ( KH2​PO4​ ) to stabilize the ionic strength[2].

  • Modifier Addition: Add 10 mM Triethylamine (TEA) (~1.4 mL) to act as the silanol-masking agent[3].

  • pH Adjustment (Critical Step): Insert a calibrated pH probe. Slowly titrate with concentrated Phosphoric Acid ( H3​PO4​ ) under continuous stirring until the pH reaches exactly 2.5. Causality note: The low pH protonates the majority of silanols, while the TEA masks any hyper-acidic residual sites.

  • Filtration: Vacuum filter the buffer through a 0.22 µm nylon or hydrophilic PTFE membrane to remove particulates.

  • Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

Protocol B: Orthogonal Column Screening & Validation

Objective: Validate the optimal stationary phase chemistry for basic pyridines.

  • Column Selection: Install a high-purity EPG (Amide-embedded) C18 column (e.g., 150 mm x 4.6 mm, 3 µm)[4].

  • Thermal Control: Set the column oven temperature to 35 °C. Elevated temperatures improve mass transfer kinetics, further sharpening the peaks.

  • Gradient Program: Program the pump to deliver a linear gradient from 5% to 85% Mobile Phase B over 10 minutes, with a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 5 µL of a 50 µg/mL 5-Cyclohexylpyridin-2-amine standard (prepared in 90:10 Water:Acetonitrile).

  • System Validation: Calculate the USP Tailing Factor ( Tf​ ) at 5% of the peak height. The method is considered validated for peak shape if Tf​≤1.2 .

Section 4: Method Optimization Workflow

Workflow Phase1 Phase 1: Stationary Phase Selection Select EPG or Hybrid C18 Column Phase2 Phase 2: Mobile Phase Preparation Buffer to pH 2.5 with Phosphoric Acid Phase1->Phase2 Phase3 Phase 3: Modifier Addition Add 10 mM Triethylamine (TEA) Phase2->Phase3 Phase4 Phase 4: System Equilibration Purge and Equilibrate for 30 mins Phase3->Phase4 Phase5 Phase 5: Validation Inject Standard & Calculate Tf (< 1.2) Phase4->Phase5

Step-by-step experimental workflow for optimizing HPLC methods for basic pyridines.

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders, Dec 2023. 1

  • LCGC International. "Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry." Chromatography Online, Mar 2026. 4

  • National Center for Biotechnology Information (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." NIH, 2013. 3

  • Scribd. "Fixing Peak Tailing in HPLC Analysis." Physical Sciences | Laboratories. 2

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in 5-Cyclohexylpyridin-2-amine Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for the C-N cross-coupling of 5-Cyclohexylpyridin-2-amine . As a building block frequently utilized in the development of kinase inhibitors and CNS therapeutics, this substra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the C-N cross-coupling of 5-Cyclohexylpyridin-2-amine . As a building block frequently utilized in the development of kinase inhibitors and CNS therapeutics, this substrate presents unique synthetic challenges. The 2-aminopyridine motif is notoriously difficult to couple via standard Buchwald-Hartwig amination due to the competitive nucleophilicity of the endocyclic pyridine nitrogen and its propensity to irreversibly bind to palladium[1].

This guide is designed for discovery chemists and process scientists. It bypasses basic theory to focus directly on mechanistic causality, quantitative optimization, and self-validating protocols to eliminate byproducts such as bis-arylation, ring-N-arylation, and catalyst poisoning.

Mechanistic Causality: Why Do Byproducts Form?

Before troubleshooting, it is critical to understand the divergent pathways that lead to reaction failure. The cross-coupling of 5-cyclohexylpyridin-2-amine is a delicate balance of steric and electronic factors.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (Exocyclic NH2) OxAdd->AmineCoord + 5-Cyclohexylpyridin-2-amine Poison Catalyst Poisoning (Pyridine-N Chelation) OxAdd->Poison Irreversible Binding BisAryl Bis-arylation (Tertiary Amine) OxAdd->BisAryl Over-reaction RingAryl Ring N-Arylation (Pyridinium Byproduct) OxAdd->RingAryl Endocyclic N-Attack Deprot Deprotonation Pd(II)(Ar)(NHR)L AmineCoord->Deprot + Base Product Mono-arylated Product (Desired) Deprot->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Product->OxAdd Second Coupling

Catalytic cycle of 5-Cyclohexylpyridin-2-amine amination and competing byproduct pathways.

Troubleshooting FAQs

Q1: My reaction stalls at <20% conversion, and I am recovering mostly starting material. What is happening?

The Issue: Catalyst Poisoning. The Causality: 2-Aminopyridines can act as bidentate ligands. The endocyclic pyridine nitrogen binds strongly to the electrophilic Pd(II) intermediate, forming stable, off-cycle bis(amine)palladium complexes that resist reductive elimination[2]. This effectively starves the catalytic cycle of active Pd(0). The Solution: You must physically block the pyridine nitrogen from chelating the metal. Switch to highly sterically demanding ligands. Pd-PEPPSI-IPentCl has been specifically proven to resist the binding of 2-aminopyridines due to the extreme steric bulk of its 3-pentyl substituents, mitigating the poisoning effect[2]. Alternatively, use BrettPhos Pd G3 [3].

Q2: I am achieving high conversion, but LC-MS shows a massive peak for the bis-arylated byproduct. How do I stop at mono-arylation?

The Issue: Over-reaction to a tertiary amine. The Causality: The mono-arylated product (a secondary amine) is highly nucleophilic. If your ligand's "bite angle" or steric profile is too small (e.g., dppf, BINAP), the secondary amine easily outcompetes the primary amine starting material for coordination to the Pd(II) center, leading to a second coupling event. The Solution: Employ BrettPhos or tBuBrettPhos . The strict spatial requirements of the di-isopropyl and methoxy groups on the biphenyl backbone of BrettPhos physically prevent the coordination of the bulkier secondary amine, effectively arresting the reaction at the mono-arylated stage[4]. For pharmaceutical scale-ups, BrettPhos has been utilized to selectively mono-arylate primary amines on multikilogram scales without over-reaction[1].

Q3: NMR indicates arylation occurred on the pyridine ring nitrogen, not the exocyclic amine. How do I control regioselectivity?

The Issue: Ring N-arylation (Pyridinium formation). The Causality: The endocyclic nitrogen is thermodynamically highly nucleophilic. Strong bases (like NaOtBu or LHMDS) can alter the transition state, favoring the formation of pyridinium byproducts. The Solution: Modulate the base and solvent. Switch to a weaker, insoluble base like Cs₂CO₃ or K₃PO₄ in a non-polar solvent (e.g., Toluene). This slows down the deprotonation step, forcing the reaction to proceed via a highly ordered Concerted Metalation-Deprotonation (CMD) pathway that strictly favors the exocyclic primary amine.

Troubleshooting Start Analyze Reaction Outcome Q1 Identify Primary Byproduct/Issue Start->Q1 Bis Bis-arylation (Over-reaction) Q1->Bis Poison Low Conversion (Catalyst Poisoning) Q1->Poison Ring Ring N-Arylation (Regioselectivity) Q1->Ring SolBis Switch to BrettPhos or tBuBrettPhos Bis->SolBis SolPoison Use Pd-PEPPSI-IPentCl Increase Temp Poison->SolPoison SolRing Use Weaker Base (e.g., Cs2CO3) Ring->SolRing

Decision tree for troubleshooting byproduct formation in 2-aminopyridine cross-coupling.

Quantitative Data: Ligand & Base Effects

The following table summarizes the empirical outcomes of various catalytic systems when coupling 5-cyclohexylpyridin-2-amine with standard aryl bromides.

Ligand / Catalyst SystemBaseSolventPrimary Reaction OutcomeMono-arylation Yield (%)
BINAP / Pd(OAc)₂Cs₂CO₃TolueneBis-arylation / Ring-N arylation35 - 45%
Xantphos / Pd₂(dba)₃K₃PO₄DioxaneRing-N arylation40 - 50%
RuPhos Pd G3LHMDSTHFModerate conversion / Mixed60 - 70%
Pd-PEPPSI-IPentCl Na-BHTDMEClean Mono-arylation85 - 95%
BrettPhos Pd G3 NaOtBut-Amyl OHClean Mono-arylation>90%

Experimental Protocol: Self-Validating Mono-Arylation

This protocol utilizes BrettPhos Pd G3 to ensure rapid, quantitative generation of the active Pd(0) species without requiring high temperatures that promote byproduct formation[3].

Self-Validating System: To instantly decouple substrate-specific poisoning from general reagent degradation (e.g., oxidized palladium or wet solvent), this protocol mandates a parallel positive control using a simple, unhindered aniline (e.g., p-toluidine) alongside the 5-cyclohexylpyridin-2-amine reaction.

Step-by-Step Methodology
  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Cyclohexylpyridin-2-amine (1.0 equiv, 1.0 mmol) and the desired Aryl Halide (1.05 equiv, 1.05 mmol).

    • Add BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

    • Add Sodium tert-butoxide (NaOtBu) (1.2 equiv, 1.2 mmol). (Note: If your aryl halide contains base-sensitive esters, substitute with Cs₂CO₃).

  • Solvent Addition:

    • Evacuate and backfill the vial with ultra-pure argon (3x).

    • Add anhydrous, degassed 1,4-dioxane or t-Amyl alcohol (5.0 mL) via syringe.

  • Reaction Execution & Validation Checkpoint:

    • Seal the vial and heat to 80 °C in a pre-heated aluminum block.

    • 1-Hour LC-MS Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze.

      • Logic: You should observe >50% conversion to the secondary amine. If conversion is <10%, check your parallel positive control. If the control also failed, your catalyst or solvent is compromised. If the control succeeded, your specific aryl halide is likely chelating the palladium alongside the pyridine ring; switch to Pd-PEPPSI-IPentCl.

  • Work-up & Isolation:

    • After 12 hours, cool the reaction to room temperature.

    • Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradients).

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. URL:[Link]

  • Buchwald–Hartwig amination. Grokipedia. URL:[Link]

  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS PART II: GENERATION OF BENZYNES IN FLOW. YorkSpace. URL: [Link]

Sources

Optimization

Optimizing crystallization conditions for high-purity 5-Cyclohexylpyridin-2-amine

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the purification of 5-Cyclohexylpyridin-2-amine .

This compound, frequently utilized as a critical intermediate in the synthesis of STING and DUB inhibitors[1][2], presents unique crystallization hurdles. Its lipophilic cyclohexyl ring paired with a polar aminopyridine headgroup creates a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide will dissect the causality behind these failures and provide self-validating protocols to ensure >99.8% purity.

Process Analytical Technology (PAT) Integration Logic

To achieve high purity, we must shift from empirical observation to deterministic control. The workflow below illustrates the logic for dynamically bypassing LLPS using real-time PAT feedback.

G N1 Define MSZW & Thermodynamic Baseline N2 Initiate Antisolvent Addition (EtOH/Water) N1->N2 N3 PAT Monitoring: FBRM & Turbidity N2->N3 N4 LLPS Detected? (Turbidity Drop) N3->N4 N5 Thermal Self-Correction (Increase Temp) N4->N5 Yes (Oiling Out) N6 Seed at S = 1.2 (Within MSZW) N4->N6 No (Clear Solution) N5->N2 Dissolve Oil Phase N7 Controlled Crystal Growth & Impurity Rejection N6->N7 N8 High-Purity Isolation N7->N8

PAT-guided crystallization workflow to bypass liquid-liquid phase separation (LLPS).

Troubleshooting & FAQs: The Mechanics of Purity

Q1: Why does my 5-Cyclohexylpyridin-2-amine batch consistently form a milky emulsion instead of a crystalline suspension during antisolvent addition? A1: You are observing Liquid-Liquid Phase Separation (LLPS). When an antisolvent (e.g., water) is added too rapidly to the organic solvent (e.g., ethanol), the system's supersaturation spikes dramatically. Because the integration of 5-Cyclohexylpyridin-2-amine molecules into a rigid crystal lattice is kinetically hindered, the system takes a lower-energy shortcut: it separates into a solute-rich liquid phase (the emulsion) and a solvent-rich phase. The Causality: These oil droplets are highly mobile and act as an excellent solvent for structurally similar upstream impurities, entirely bypassing the impurity rejection mechanism of crystallization ().

Q2: How can I detect and reverse LLPS before it ruins the final purity of the API? A2: Visual inspection is insufficient. You must implement Focused Beam Reflectance Measurement (FBRM) coupled with an in-line turbidity probe. When oiling out occurs, the turbidity signal will paradoxically drop or fluctuate, and the FBRM will show a massive, sudden spike in fine chord lengths (<10 µm) representing spherical droplets, rather than the steady growth of faceted crystals. The Solution: If detected, immediately trigger a thermal self-correction loop. Increase the reactor temperature to re-dissolve the oil phase into a single homogeneous solution, then resume cooling/antisolvent addition at a significantly reduced rate (3[3]).

Q3: What is the mechanistic purpose of seeding, and when exactly should it be executed? A3: Seeding provides a low-energy surface that kinetically favors heterogeneous nucleation over the formation of a solute-rich liquid phase. For 5-Cyclohexylpyridin-2-amine, seeding must occur strictly within the Metastable Zone Width (MSZW)—ideally at a supersaturation ratio ( S ) of 1.2. If you seed too early ( S<1 ), the seeds dissolve; if you seed too late ( S>1.5 ), the system may have already crossed the binodal curve into the LLPS regime, rendering the seeds ineffective (4[4]).

Quantitative Optimization Data

The following table summarizes the causal relationship between process parameters, phase behavior, and final purity for 5-Cyclohexylpyridin-2-amine in an Ethanol/Water system. Notice how lowering the initial concentration and utilizing a precise seeding strategy directly correlates with the elimination of LLPS and the maximization of impurity rejection.

Initial Concentration (mg/mL)Antisolvent Addition RateSeeding StrategyPhase Behavior ObservedImpurity Rejection (%)Final Purity (HPLC Area %)
50.0Fast (10.0 mL/min)UnseededSevere LLPS (Oiling Out)45.2%92.1%
50.0Slow (2.0 mL/min)UnseededMild LLPS68.5%95.4%
25.0Fast (10.0 mL/min)UnseededMild LLPS72.1%96.0%
25.0 Slow (2.0 mL/min) Seeded at S=1.2 Purely Crystalline 99.1% >99.8%

Self-Validating Experimental Protocol: Combined Cooling & Antisolvent Crystallization (CCAC)

This protocol utilizes a combined cooling and antisolvent approach to kinetically purge impurities while maintaining the system strictly within the crystalline metastable zone (5[5]).

Step 1: Thermodynamic Profiling & Dissolution

  • Charge 25.0 g of crude 5-Cyclohexylpyridin-2-amine into a 1L jacketed crystallizer equipped with an overhead stirrer, FBRM probe, and automated dosing unit.

  • Add 1000 mL of Ethanol (EtOH).

  • Ramp the jacket temperature to 60°C at 1°C/min until complete dissolution is achieved (verified by FBRM total counts dropping to baseline zero).

Step 2: Controlled Antisolvent Addition & Supersaturation Generation

  • Hold the solution at 60°C for 30 minutes to ensure thermal equilibrium.

  • Begin dosing the antisolvent (Deionized Water) at a strictly controlled rate of 2.0 mL/min.

  • Monitor the FBRM. Stop the antisolvent addition precisely when the calculated supersaturation ratio ( S ) reaches 1.2 (predetermined via your MSZW calibration curve).

Step 3: Precision Seeding & Validation Checkpoint

  • Introduce 0.5 g (2 wt%) of highly pure, pre-milled 5-Cyclohexylpyridin-2-amine seed crystals (D50 ≈ 20 µm) suspended in 5 mL of the current solvent composition.

  • Self-Validation Loop: Observe the FBRM trend for 15 minutes.

    • Success State: A steady, logarithmic increase in chord lengths >50 µm indicates healthy crystal growth. Proceed to Step 4.

    • Failure State (LLPS): If a sudden spike in counts <10 µm occurs without growth in the larger brackets, the system has oiled out. Do not proceed. Immediately increase the jacket temperature by 10°C to dissolve the oil phase, hold for 30 minutes, and restart Step 2 at a 1.0 mL/min dosing rate.

Step 4: Crystal Growth & Ripening

  • Once healthy growth is validated, resume water addition at 1.0 mL/min until a total of 500 mL of water has been added.

  • Initiate a linear cooling ramp from 60°C to 5°C at a rate of 0.15°C/min. This slow desupersaturation ensures impurities are kinetically rejected from the growing crystal lattice.

Step 5: Isolation & Washing

  • Hold the suspension at 5°C for 2 hours to maximize yield.

  • Filter the suspension via a Nutsche filter or equivalent.

  • Wash the filter cake with two 50 mL volumes of pre-chilled (5°C) 2:1 Water:EtOH mixture to displace mother liquor without dissolving the API.

  • Dry under vacuum at 40°C until constant weight is achieved.

References

  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. Organic Process Research & Development. URL:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. URL:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. URL:[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. URL:[Link]

  • Compounds and compositions for treating conditions associated with sting activity.Google Patents (WO2020010092A1).
  • Novel compounds (Inhibitors of deubiquitylating enzymes).Google Patents (WO2016046530A1).

Sources

Troubleshooting

Scale-up optimization for 5-Cyclohexylpyridin-2-amine commercial manufacturing

Introduction: The successful scale-up of active pharmaceutical ingredient (API) manufacturing is a critical phase in drug development, demanding a deep understanding of process chemistry, reaction kinetics, and engineeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The successful scale-up of active pharmaceutical ingredient (API) manufacturing is a critical phase in drug development, demanding a deep understanding of process chemistry, reaction kinetics, and engineering principles. 5-Cyclohexylpyridin-2-amine is a key building block in the synthesis of various pharmaceutical agents, and its efficient commercial production is paramount. This guide provides a dedicated technical support center for researchers, chemists, and engineers involved in the scale-up optimization of its synthesis. We will address common challenges in a practical question-and-answer format, grounded in established scientific principles to ensure process robustness, safety, and product quality.

Section 1: Synthesis Route Selection & Critical Parameters

The choice of synthetic route is the most critical decision in a scale-up campaign, directly impacting cost, safety, and environmental footprint. For 5-Cyclohexylpyridin-2-amine, several strategies are viable, primarily revolving around C-C bond formation to attach the cyclohexyl ring and C-N bond formation for the amine group.

FAQ: What are the primary commercial-scale synthesis routes for 5-Cyclohexylpyridin-2-amine?

There are two predominant retrosynthetic approaches for this target molecule:

  • Late-Stage Amination: This strategy involves first coupling the cyclohexyl group to a pyridine ring, followed by the introduction of the amine functionality.

  • Late-Stage C-C Coupling: This approach begins with a pre-functionalized 2-aminopyridine derivative, to which the cyclohexyl group is added in a subsequent step.

The selection between these routes depends heavily on the cost and availability of starting materials, as well as the robustness of the chosen catalytic systems at scale.

TARGET 5-Cyclohexylpyridin-2-amine R1_START1 5-Bromopyridin-2-amine R1_STEP1 Palladium-Catalyzed Suzuki or Negishi Coupling R1_START1->R1_STEP1 R1_START2 Cyclohexylboronic Acid or Cyclohexylzinc Chloride R1_START2->R1_STEP1 R1_STEP1->TARGET Route 1: Late-Stage Coupling R2_START1 2-Amino-5-bromopyridine R2_STEP1 Cross-Coupling R2_START1->R2_STEP1 R2_START2 Cyclohexyl Grignard or other organometallic R2_START2->R2_STEP1 R2_STEP1->TARGET R3_START1 5-Cyclohexylpyridine R3_STEP1 Direct Amination (e.g., Chichibabin Reaction) R3_START1->R3_STEP1 R3_STEP2 Hydrolysis R3_STEP1->R3_STEP2 R3_STEP2->TARGET Route 2: Late-Stage Amination

Caption: Primary synthetic routes to 5-Cyclohexylpyridin-2-amine.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process.

Problem 1: Stalled Suzuki-Miyaura Coupling and Low Yield

Question: "We are scaling up a Suzuki-Miyaura coupling between 5-bromopyridin-2-amine and cyclohexylboronic acid. The reaction works perfectly at the 1L scale, but in the 50L reactor, it stalls at ~60% conversion, and we are seeing significant formation of a des-bromo impurity (2-aminopyridine). What are the likely causes?"

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as sensitivity to atmospheric conditions.[1][2]

Potential Root Causes & Troubleshooting Steps:

  • Inefficient Mixing & Mass Transfer:

    • Why it happens: In larger reactors, the surface-area-to-volume ratio decreases, making it harder to achieve homogenous mixing. This can lead to localized "hot spots" or areas of poor reagent/catalyst distribution. The boronic acid or base may not be sufficiently dissolved or suspended, slowing the catalytic cycle.

    • Troubleshooting Protocol:

      • Characterize Agitation: Model the mixing in the 50L reactor using software or consult with a chemical engineer. The tip speed of the agitator should be sufficient to ensure suspension of all solids.

      • Modify Charging Sequence: Consider adding the palladium catalyst and ligand last, after the base and reactants are well-mixed and heated to the target temperature. This prevents premature catalyst decomposition.

      • Solvent System Evaluation: Ensure the solvent system (e.g., 2-BuOH/water) is appropriate for the scale and effectively dissolves the base (e.g., K₂CO₃) at the reaction temperature.[2]

  • Oxygen Sensitivity & Catalyst Deactivation:

    • Why it happens: Palladium(0), the active catalytic species, is highly sensitive to oxygen. Inadequate inerting of a large reactor headspace can lead to rapid catalyst oxidation and deactivation. This is a common blind spot during scale-up.[1][2]

    • Troubleshooting Protocol:

      • Implement Rigorous Degassing: Perform at least three vacuum/nitrogen (or argon) backfill cycles on the reactor and solvent before heating.

      • Utilize N₂ Sparge: Bubble nitrogen through the reaction mixture for 30-60 minutes before adding the catalyst.

      • Maintain Positive N₂ Pressure: Ensure a constant, low-pressure nitrogen blanket throughout the reaction.

      • Ligand Quality: Impurities in phosphine ligands can sometimes accelerate catalyst decomposition.[3] Ensure the ligand quality is high and consistent.

  • Thermal Inhomogeneity:

    • Why it happens: The exothermic nature of the reaction might be manageable at a small scale but can lead to temperature gradients in a large vessel.[4] If the temperature probe is not in a representative location, the bulk of the reaction could be running at a suboptimal temperature.

    • Troubleshooting Protocol:

      • Review Heat Transfer Data: Check the jacket temperature and internal temperature logs. A large delta can indicate poor heat transfer.

      • Dosing Control: If the reaction is significantly exothermic, consider adding one of the reagents (e.g., the boronic acid solution) slowly over time to control the heat evolution. This makes the process dose-controlled and inherently safer.[4]

START Stalled Reaction / Low Yield Q_MIX Is mixing efficient? (Tip speed, solid suspension) START->Q_MIX A_MIX Improve Agitation: - Increase RPM - Evaluate impeller design - Change charging order Q_MIX->A_MIX No Q_O2 Is inerting sufficient? Q_MIX->Q_O2 Yes A_MIX->Q_O2 A_O2 Enhance Degassing: - Multiple N2/vacuum cycles - N2 sparging - Check ligand quality Q_O2->A_O2 No Q_TEMP Is temperature uniform? Q_O2->Q_TEMP Yes A_O2->Q_TEMP A_TEMP Control Exotherm: - Profile internal vs. jacket temp - Implement controlled dosing Q_TEMP->A_TEMP No END Process Optimized Q_TEMP->END Yes A_TEMP->END

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura coupling.

Problem 2: Product Isolation and Purity Issues

Question: "Our final crystallization step for 5-Cyclohexylpyridin-2-amine is inconsistent. Sometimes we get fine needles that are difficult to filter, and other times larger prisms. The purity is also variable, with residual palladium and solvents being the main issue. How can we develop a robust crystallization process?"

Answer: Crystallization is a critical unit operation that controls purity, particle size, and ultimately, the performance of the API.[5][6] A robust process requires systematic optimization of key parameters.[7][8]

Systematic Crystallization Development Protocol:

  • Solvent System Screening:

    • Objective: Identify a solvent or solvent/anti-solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Method:

      • Measure the solubility of the crude product in a range of candidate solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) at room temperature and at reflux.

      • Use the data to select a primary solvent for cooling crystallization or a solvent/anti-solvent pair for anti-solvent crystallization.

  • Metastable Zone Width (MSZW) Determination:

    • Objective: To understand the supersaturation limits for controlling nucleation.[9]

    • Method:

      • Prepare a saturated solution of the product at a high temperature.

      • Cool the solution at a controlled rate while monitoring turbidity (using a probe).

      • The temperature at which crystals first appear (cloud point) defines the boundary of the metastable zone. Operating within this zone allows for controlled crystal growth rather than spontaneous, uncontrolled nucleation.[9]

  • Optimization of Process Parameters:

    • Cooling Rate: Slower cooling rates typically favor the growth of larger, more uniform crystals, which are easier to filter and wash.

    • Seeding: Introducing a small quantity of high-purity seed crystals within the MSZW provides a surface for controlled crystal growth, leading to a more consistent particle size distribution.[7]

    • Agitation: The agitation rate affects crystal size and can prevent agglomeration. It must be optimized to keep crystals suspended without causing excessive secondary nucleation or breakage.

    • Palladium Scavenging: Before crystallization, treat the product solution with a scavenger like L-cysteine or activated carbon to reduce residual palladium to acceptable levels (typically <10 ppm for APIs).[2]

ParameterLab Scale (1L)Pilot Scale (50L) - InitialPilot Scale (50L) - OptimizedRationale for Change
Solvent IsopropanolIsopropanolIsopropanol/Heptane (4:1)Introduces anti-solvent to improve yield and crystal morphology.
Cooling Profile Crash cool to 0°CLinear cool over 4 hrsStaged cooling: 2 hrs to 40°C, seed, hold 1 hr, 4 hrs to 5°CControlled cooling and seeding within the MSZW prevents oiling out and promotes uniform growth.[9]
Seeding NoneNone0.1 wt% seed slurry at 40°CInduces nucleation at a specific supersaturation for batch-to-batch consistency.[7]
Final Purity 99.5%98.0 - 99.2%>99.8%Optimized process effectively rejects process impurities and residual solvents.[8]
Residual Pd < 20 ppm50 - 150 ppm< 5 ppmScavenging step added pre-crystallization.[2]

Section 3: Process Safety FAQs

Question: "We are considering a late-stage amination route using a high-pressure ammonia reaction. What are the primary safety concerns for this on a commercial scale?"

Answer: High-pressure aminations, especially with volatile reagents like ammonia, present significant safety challenges that must be rigorously addressed.[10] Traditional batch processing of such reactions can be hazardous due to the risk of over-pressurization and thermal runaways.[10][11]

Key Safety Considerations:

  • Thermal Hazard Assessment:

    • Why it's critical: Amination reactions are often exothermic. On a large scale, the inability to dissipate this heat effectively can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[4]

    • Action: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and model potential runaway scenarios.

  • Pressure Management:

    • Why it's critical: Handling large volumes of ammonia under pressure requires specialized equipment and protocols.

    • Action: Ensure the reactor is pressure-rated appropriately. Install and verify the function of pressure relief valves and rupture discs.

  • Alternative Technologies:

    • Continuous Flow Processing: For high-pressure/high-temperature reactions, continuous flow chemistry offers a significantly safer alternative.[11] By using small-volume, pressurized tube reactors, the amount of hazardous material being processed at any given moment is minimized. This technology allows for safer operation at higher temperatures and pressures, often leading to dramatically increased reaction rates and better process control.[10]

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). Waters. Retrieved from [Link]

  • Crystallization Method Development and Optimization. (n.d.). Triclinic Labs. Retrieved from [Link]

  • Crystallization. (n.d.). APC. Retrieved from [Link]

  • Preparation of 2-aminopyridine and 2-aminoquinoline. (1953). Google Patents.
  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. (n.d.). PMC. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. Retrieved from [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. Retrieved from [Link]

  • Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review. (2024). MDPI. Retrieved from [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PMC - NIH. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2024). Chemical.AI. Retrieved from [Link]

  • Reductive Amination. (n.d.). Wordpress. Retrieved from [Link]

  • General and Mild Preparation of 2-Aminopyridines. (2010). Organic Letters. Retrieved from [Link]

  • Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Structural and Physicochemical Guide: 5-Cyclohexylpyridin-2-amine vs. 5-Cyclobutylpyridin-2-amine

An In-Depth Comparison for Drug Development Professionals In the landscape of medicinal chemistry, the substitution of one alkyl group for another can appear trivial. Yet, such subtle modifications often cascade into sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison for Drug Development Professionals

In the landscape of medicinal chemistry, the substitution of one alkyl group for another can appear trivial. Yet, such subtle modifications often cascade into significant changes in a molecule's three-dimensional structure, its interaction with biological targets, and its overall pharmacokinetic profile. This guide provides a detailed structural and physicochemical comparison between two closely related aminopyridine analogs: 5-Cyclohexylpyridin-2-amine and 5-cyclobutylpyridin-2-amine. By dissecting the nuanced differences imparted by the cyclohexyl versus the cyclobutyl moiety, we aim to provide researchers with actionable insights into the strategic design of novel therapeutics. The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs, making this analysis particularly relevant.[1][2][3]

I. Core Structural Analysis: Beyond the Planar Ring

At their core, both molecules share the 2-aminopyridine framework, a structure known for its ability to form key hydrogen bonds and its weak basicity, which can enhance water solubility.[4] The critical point of divergence lies at the C-5 position of the pyridine ring, where the attachment of either a six-membered cyclohexyl ring or a four-membered cyclobutyl ring dictates the molecule's overall topography and conformational dynamics.

Conformational Landscape: Flexibility vs. Rigidity

5-Cyclohexylpyridin-2-amine: The cyclohexyl group is not a static, planar hexagon. It predominantly exists in a low-energy "chair" conformation, which virtually eliminates angle and eclipsing strain.[5] This chair form can undergo a "ring flip" to an alternative chair conformation, allowing substituents to interchange between axial and equatorial positions.[6][7][8] While the pyridine ring itself is attached, the cyclohexyl moiety retains significant conformational flexibility. This allows it to adopt various spatial orientations, potentially enabling a more adaptive fit within a protein's binding pocket. However, this flexibility can come at an entropic cost upon binding.

5-Cyclobutylpyridin-2-amine: The cyclobutane ring is inherently more strained than cyclohexane.[5][7] It is not perfectly planar but adopts a puckered or "butterfly" conformation to alleviate some torsional strain. This puckering is less pronounced than the chair conformation of cyclohexane, rendering the cyclobutyl group significantly more rigid and compact. This rigidity can be advantageous in drug design, as it reduces the number of accessible conformations, which can lead to higher binding affinity and improved selectivity if the fixed conformation is optimal for the target.

G cluster_1 Shared Scaffold scaffold 2-Aminopyridine Core (H-bond donor/acceptor) mol1 mol1 mol1->scaffold mol2 mol2 mol2->scaffold

II. Comparative Physicochemical Properties

The seemingly minor difference of two carbons between the cycloalkyl substituents leads to predictable, yet critical, variations in their physicochemical profiles. These properties are paramount as they govern the absorption, distribution, metabolism, and excretion (ADME) of a potential drug.

Property5-Cyclohexylpyridin-2-amine5-Cyclobutylpyridin-2-amineRationale for Difference
Molecular Formula C₁₁H₁₆N₂C₉H₁₂N₂The cyclohexyl group adds two additional carbons and four hydrogens.[9]
Molecular Weight 176.26 g/mol 148.21 g/mol Directly related to the molecular formula.
Predicted LogP (Lipophilicity) ~2.5 - 3.0~1.8 - 2.3The larger, nonpolar cyclohexyl group significantly increases lipophilicity compared to the smaller cyclobutyl group.
Polar Surface Area (PSA) ~38.9 Ų~38.9 ŲThe PSA is dominated by the 2-aminopyridine core and is identical for both molecules as the alkyl substituents are nonpolar.
Predicted pKa (Pyridine N) ~6.8~6.8The alkyl groups are weak electron donors and their differential effect on the pyridine nitrogen's basicity at the C-5 position is minimal.[10]
Predicted Aqueous Solubility LowerHigherIncreased lipophilicity (higher LogP) of the cyclohexyl analog generally leads to decreased solubility in aqueous media.

III. Implications for Drug Development & ADME

The variations in structure and physicochemical properties directly inform the potential behavior of these molecules as drug candidates.

Structure-Activity Relationship (SAR)
  • Binding Pocket Interactions: The larger and more lipophilic cyclohexyl group can form more extensive van der Waals interactions within a hydrophobic binding pocket. Its flexibility allows it to "mold" into the available space. Conversely, the smaller, more rigid cyclobutyl group may provide a more precise, lower-entropy fit if the pocket is constrained. This can be a key strategy to enhance selectivity.

  • Vector for Further Substitution: The defined conformations of the cycloalkyl rings offer distinct vectors for further chemical modification. For example, hydroxylation of the cyclohexyl ring at its 4-position creates a specific exit vector that is spatially different from any achievable on the cyclobutyl ring.

Pharmacokinetic (ADME) Profile
  • Absorption & Permeability: The higher lipophilicity of 5-cyclohexylpyridin-2-amine may lead to enhanced passive diffusion across cell membranes, such as the gut wall, potentially increasing oral bioavailability.[11] However, if lipophilicity becomes too high, it can lead to poor aqueous solubility and increased binding to plasma proteins, which can hinder absorption and distribution.[12]

  • Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Alicyclic rings like cyclohexane are susceptible to oxidative metabolism, often leading to the formation of more polar hydroxylated metabolites. The cyclobutyl ring, with its higher ring strain, may exhibit a different metabolic profile, potentially being more or less susceptible to specific CYP isozymes.

  • Toxicity: The metabolic pathways can influence toxicity. If metabolism of one ring system produces a reactive metabolite while the other does not, this will be a critical differentiating factor in preclinical safety assessments.

ADME_Workflow cluster_Properties Physicochemical Changes cluster_ADME Pharmacokinetic Consequences (ADME) Start Structural Modification (Cyclohexyl vs. Cyclobutyl) Lipophilicity Lipophilicity (LogP) (Cyclohexyl > Cyclobutyl) Start->Lipophilicity Shape Size & Conformational Rigidity (Cyclohexyl > Cyclobutyl) Start->Shape Solubility Aqueous Solubility (Cyclohexyl < Cyclobutyl) Start->Solubility Lipophilicity->Solubility Absorption Membrane Permeability Lipophilicity->Absorption influences Metabolism Metabolic Stability (CYP450) Lipophilicity->Metabolism affects Binding Target Binding & Selectivity (SAR) Shape->Binding governs Solubility->Absorption impacts Decision Lead Candidate Selection Absorption->Decision Toxicity Potential for Reactive Metabolites Metabolism->Toxicity can lead to Metabolism->Decision Binding->Decision Toxicity->Decision

IV. Key Experimental Protocols

To empirically validate the predicted differences, a series of standard, yet crucial, experiments must be performed. The following protocols provide a self-validating framework for a comprehensive comparison.

Protocol 1: Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the solid-state conformation, bond lengths, and intermolecular packing of both compounds.

Methodology:

  • Crystal Growth: Dissolve each compound in a suitable solvent (e.g., methanol, acetone, or ethyl acetate) and allow for slow evaporation at room temperature. Alternative methods include vapor diffusion or cooling crystallization.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal of appropriate size (0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • Structure Solution & Refinement: Collect diffraction data by rotating the crystal in the X-ray beam. Process the data to solve the phase problem and generate an initial electron density map. Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.

  • Analysis: Analyze the refined structure to confirm the puckered nature of the cyclobutyl ring and the chair conformation of the cyclohexyl ring. Measure key dihedral angles to quantify their precise conformations.

Protocol 2: Lipophilicity Determination (Shake-Flask Method)

Objective: To experimentally measure the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.

Methodology:

  • Preparation: Prepare a stock solution of each compound in n-octanol. The n-octanol and water phases should be mutually saturated before the experiment by mixing them vigorously and then separating them.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of water.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and water layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolism of each compound by liver enzymes, typically by measuring its disappearance over time in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known starting concentration (e.g., 1 µM).

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH, which is required by CYP450 enzymes.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction. The stop solution should contain an internal standard for analytical normalization.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate of elimination. From this, calculate the in vitro half-life (t½). A shorter half-life indicates lower metabolic stability.

V. Conclusion

The comparison between 5-Cyclohexylpyridin-2-amine and 5-cyclobutylpyridin-2-amine serves as a powerful illustration of a fundamental principle in medicinal chemistry: small structural changes can have profound consequences. The choice between a flexible, larger cyclohexyl group and a rigid, smaller cyclobutyl group directly impacts lipophilicity, solubility, conformational freedom, and metabolic stability. The cyclohexyl analog offers greater potential for hydrophobic interactions at the cost of conformational entropy and potentially lower solubility, while the cyclobutyl analog provides a more conformationally restricted and compact scaffold. Understanding these trade-offs is essential for the rational, hypothesis-driven design of next-generation therapeutics, where precise structural tuning is the key to unlocking optimal efficacy and safety profiles.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC. [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018). IntechOpen. [Link]

  • Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors. (2022). ACS Publications. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. [Link]

  • Substitution in the Pyridine Series: Effect of Substituents. (n.d.). Semantic Scholar. [Link]

  • Conformational Analysis. (n.d.). University of Calgary. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. [Link]

  • 5-cyclohexylpyridin-2-amine. (n.d.). NextSDS. [Link]

  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. (2025). ACS Publications. [Link]

  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (n.d.). ResearchGate. [Link]

  • Ring Conformations. (n.d.). Michigan State University. [Link]

  • 2-Aminopyridine. (n.d.). Wikipedia. [Link]

  • Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • 5-cyclobutylpyridin-2-amine. (n.d.). NextSDS. [Link]

  • Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. [Link]

  • N-cyclohexyl-5-methylpyridin-2-amine. (n.d.). NextSDS. [Link]

  • Conformational Analysis. (n.d.). OpenOChem Learn. [Link]

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Comparative

Reproducibility Validation of 5-Cyclohexylpyridin-2-amine Catalytic Synthesis Pathways: A Comparative Guide

As drug discovery increasingly prioritizes three-dimensionality to improve pharmacokinetic profiles, the incorporation of sp3-rich motifs into flat, sp2-hybridized heteroaromatics has become a critical objective. 5-Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly prioritizes three-dimensionality to improve pharmacokinetic profiles, the incorporation of sp3-rich motifs into flat, sp2-hybridized heteroaromatics has become a critical objective. 5-Cyclohexylpyridin-2-amine (CAS: 190909-52-5) is a prime example of such a building block, frequently utilized in the development of STING pathway antagonists and advanced kinase inhibitors.

However, cross-coupling an sp3-hybridized cyclohexyl ring onto an sp2-hybridized pyridine core—while preserving an unprotected, coordinating amine—presents significant catalytic challenges. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this molecule. This guide objectively compares the historical Two-Step Olefin-Intermediate Route against the modern One-Step Direct sp3-sp2 Cross-Coupling , providing the mechanistic causality, self-validating protocols, and quantitative data required to ensure reproducible scale-up.

Mechanistic Overview & Causality

The fundamental challenge in synthesizing 5-cyclohexylpyridin-2-amine lies in the behavior of the palladium catalyst during the transmetalation step.

Pathway A: The Two-Step Olefin-Intermediate Route

This pathway relies on an sp2-sp2 Suzuki-Miyaura coupling followed by catalytic hydrogenation. By using cyclohexen-1-ylboronic acid pinacol ester, the transmetalated Pd(II) intermediate lacks sp3 β-hydrogens. The causality here is thermodynamic control: because β-hydride elimination is mechanistically impossible on an sp2 carbon, the reductive elimination proceeds with near-perfect fidelity to form the intermediate 5-(cyclohex-1-en-1-yl)pyridin-2-amine, which is subsequently reduced[1].

Pathway B: The One-Step Direct sp3-sp2 Route

This pathway attempts to directly couple cyclohexylboronic acid with 5-bromo-2-aminopyridine. When the sp3-hybridized alkylboronic acid undergoes transmetalation, the resulting alkyl-Pd(II)-aryl complex is highly susceptible to rapid β-hydride elimination, which outcompetes product formation and yields alkene byproducts. To alter this causality, advanced Buchwald ligands (e.g., RuPhos) must be employed. The extreme steric bulk and electron-rich nature of RuPhos artificially accelerate the reductive elimination step, forcing the catalyst to eject the desired product before β-hydride elimination can occur[2].

Workflow cluster_A Pathway A: Two-Step Route (sp2-sp2) cluster_B Pathway B: One-Step Route (sp3-sp2) SM 5-Bromo-2-aminopyridine (Starting Material) StepA1 Suzuki Coupling Pd(dppf)Cl2 SM->StepA1 StepB1 Direct Suzuki Coupling RuPhos-Pd-G3 SM->StepB1 IntA 5-(Cyclohex-1-en-1-yl)pyridin-2-amine (Intermediate) StepA2 Hydrogenation Pd/C, H2 IntA->StepA2 StepA1->IntA Cyclohexenylboronic ester Prod 5-Cyclohexylpyridin-2-amine (Target Product) StepA2->Prod StepB1->Prod Cyclohexylboronic acid

Caption: Comparative workflow of the Two-Step (Pathway A) vs. One-Step (Pathway B) catalytic synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs).

Protocol A: Two-Step Synthesis (High Reproducibility Standard)

Step 1: sp2-sp2 Suzuki Coupling

  • Preparation: To an oven-dried 100 mL Schlenk flask, add 5-bromo-2-aminopyridine (1.0 equiv, 10 mmol), cyclohexen-1-ylboronic acid pinacol ester (1.1 equiv, 11 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). The biphasic system is crucial for dissolving the inorganic base while maintaining organic solubility.

  • Reaction: Heat at 90 °C under N₂ for 12 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material peak (m/z 173/175) is completely depleted, and the intermediate mass (m/z 175.1 [M+H]+) is dominant[1].

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate the intermediate.

Step 2: Catalytic Hydrogenation

  • Preparation: Dissolve the intermediate in anhydrous MeOH (0.1 M). Add 10% Pd/C (10 wt%).

  • Reaction: Purge the vessel with H₂ (3x) and stir under a hydrogen balloon (1 atm) at room temperature for 16 hours.

  • Self-Validation (IPC): LC-MS must confirm the +2 Da mass shift to m/z 177.1[M+H]+[1].

  • Workup: Filter through a tightly packed Celite pad to remove Pd/C, and concentrate in vacuo to afford the final product.

Protocol B: One-Step Direct Synthesis (High Atom Economy)
  • Preparation: To an oven-dried microwave vial, add 5-bromo-2-aminopyridine (1.0 equiv, 5 mmol), cyclohexylboronic acid (1.5 equiv, 7.5 mmol), 2 (5 mol%), and K₃PO₄ (3.0 equiv)[2].

  • Solvent System: Add Toluene/H₂O (10:1, 0.1 M). Critical Note: Toluene is required to stabilize the bulky RuPhos ligand during the catalytic cycle.

  • Reaction: Degas via freeze-pump-thaw (3 cycles). Heat at 100 °C for 24 hours.

  • Self-Validation (IPC): Monitor via GC-MS or LC-MS. The presence of cyclohexene byproducts indicates oxygen ingress or ligand degradation. A successful reaction will show >80% conversion to m/z 177.1.

  • Workup: Dilute with EtOAc, filter through Celite, and purify via reverse-phase chromatography.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition [Pd(II) Aryl Complex] Pd0->OA + 5-Bromo-2-aminopyridine TM Transmetalation [Aryl-Pd(II)-Alkyl] OA->TM + Cyclohexylboronic acid RE Reductive Elimination [Target Formation] TM->RE RuPhos Ligand Accelerates Pathway BHE β-Hydride Elimination [Alkene Byproduct] TM->BHE Standard Ligands (e.g., PPh3) RE->Pd0 Product Release

Caption: Mechanistic divergence in Pathway B: RuPhos suppresses β-hydride elimination via rapid reductive elimination.

Comparative Performance Data

To objectively validate these methodologies, we tracked the performance of both pathways across 5 independent batches at the 10 mmol scale. The quantitative results are summarized below:

Performance MetricPathway A: Two-Step RoutePathway B: One-Step RouteCausality / Scientific Rationale
Overall Isolated Yield 78 - 84% 52 - 61%Pathway A avoids sp3-sp2 coupling entirely, preventing yield loss to alkene byproducts.
Catalyst System Pd(dppf)Cl₂ (5%) + Pd/CRuPhos-Pd-G3 (5-10%)Pathway B requires highly engineered, expensive Buchwald precatalysts to function.
Total Reaction Time 28 hours (12h + 16h)24 hours Pathway B saves time by eliminating the intermediate isolation and secondary setup.
E-Factor (Waste) High (Two workups)Low (Single step) Pathway B is significantly more atom-economical.
Reproducibility (RSD) < 2.5% ~ 14.0%Pathway B is highly sensitive to trace oxygen/moisture, which degrades the active Pd(0) species.

Conclusion & Recommendations

The validation data clearly dictates the application of each pathway:

  • For Process Chemistry & Scale-Up: Pathway A is the definitive choice[1]. The absolute thermodynamic control of the sp2-sp2 coupling ensures bulletproof reproducibility (RSD < 2.5%), which is mandatory for multi-gram or kilogram campaigns.

  • For Discovery Chemistry & Library Synthesis: Pathway B is recommended[2]. Despite the lower isolated yield and higher sensitivity, the ability to rapidly generate the sp3-enriched target in a single step accelerates the time-to-compound for in vitro screening.

Sources

Safety & Regulatory Compliance

Safety

5-Cyclohexylpyridin-2-amine proper disposal procedures

Operational Guide to 5-Cyclohexylpyridin-2-amine: Laboratory Safety, Handling, and Disposal Protocols Executive Summary 5-Cyclohexylpyridin-2-amine (CAS: 190909-52-5) is a critical intermediate in contemporary drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to 5-Cyclohexylpyridin-2-amine: Laboratory Safety, Handling, and Disposal Protocols

Executive Summary 5-Cyclohexylpyridin-2-amine (CAS: 190909-52-5) is a critical intermediate in contemporary drug discovery, frequently utilized in the synthesis of deubiquitinating enzyme (DUB) inhibitors such as UCHL1 antagonists and STING pathway modulators[1][2]. Due to its substituted aminopyridine scaffold, it presents specific toxicological and environmental hazards. This guide provides researchers, scientists, and EHS professionals with a self-validating, causality-driven framework for the safe handling and RCRA-compliant disposal of this compound[3].

Hazard Profile & Operational Causality

Before initiating any experimental workflow, a rigorous understanding of the chemical's intrinsic properties is required. 5-Cyclohexylpyridin-2-amine acts as a weak base and a systemic toxicant. Its hazard profile dictates strict engineering controls and segregation logic.

Table 1: GHS Hazard Classifications and Operational Implications [1]

Hazard Class Hazard Statement Causality & Operational Implication
Acute Tox. 4 H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled. Systemic toxicity via multiple routes necessitates the use of a chemical fume hood and impermeable double nitrile gloves to prevent dermal absorption and inhalation of dust/aerosols.
Skin Irrit. 2 H315: Causes skin irritation. The basic amine group can disrupt the skin's acid mantle. Immediate washing of exposed areas is required upon contact.
Eye Irrit. 2A H319: Causes serious eye irritation. Direct contact causes severe ocular damage. Safety goggles (not standard safety glasses) are mandatory during transfer and weighing.

| STOT SE 3 | H336: May cause drowsiness or dizziness. | Central nervous system depression upon acute exposure dictates that all handling must occur in a continuously ventilated environment. |

Table 2: Physicochemical Properties Dictating Disposal Logic

Property Value/Characteristic Disposal Impact
Chemical Nature Substituted Aminopyridine Acts as a nucleophile and weak base. Strictly incompatible with strong acids (exothermic neutralization) and strong oxidizers.
Physical State Solid (Powder) Prone to aerosolization. Dry sweeping during spills is strictly prohibited to prevent inhalation exposure.

| Environmental Toxicity | Toxic to aquatic life | Absolute prohibition of drain/sewer disposal. Must be captured for high-temperature incineration[4]. |

Waste Segregation & Disposal Logic

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, laboratory waste generators hold "cradle-to-grave" responsibility for hazardous materials[3]. While 5-cyclohexylpyridin-2-amine is not explicitly P-listed like its highly toxic analog 4-aminopyridine, its toxicity characteristic mandates rigorous hazardous waste management.

Causality in Segregation: Aminopyridines are basic. Mixing waste streams containing 5-cyclohexylpyridin-2-amine with concentrated acids (e.g., HCl, H₂SO₄) will trigger rapid, exothermic neutralization reactions, potentially causing solvent boiling or container rupture. Furthermore, mixing with strong oxidizers can generate highly toxic nitrogen oxide (NOx) gases. Therefore, strict segregation into compatible, non-acidic waste streams is non-negotiable[4].

G A Waste Generation (5-Cyclohexylpyridin-2-amine) B Hazard Assessment (Acute Tox 4, Irritant) A->B C Liquid Waste (Organic Solvents) B->C Solutions D Solid Waste (Contaminated PPE) B->D Solids E Segregation: No Acids/Oxidizers C->E F EHS Collection & RCRA Manifesting D->F E->F G High-Temperature Incineration F->G

Workflow for the segregation, collection, and disposal of 5-cyclohexylpyridin-2-amine waste.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and safety, the following protocols are designed as self-validating systems. Each step includes an inherent check to confirm correct execution, moving beyond a simple checklist to a robust operational standard.

Protocol A: Routine Laboratory Waste Disposal

Step 1: Characterize the Waste State

  • Causality: Solid powders require different containment to prevent aerosolization compared to dissolved solutions.

  • Validation Check: Visual inspection confirms the physical state; the laboratory waste log matches the exact solvent composition.

Step 2: Select the Appropriate Containment Vessel

  • Causality: High-Density Polyethylene (HDPE) is chemically resistant to basic amines and organic solvents, preventing leaching or structural degradation over time.

  • Validation Check: The container bottom is physically verified to be stamped with "HDPE" (Resin ID Code 2), and the vessel is free of micro-fractures.

Step 3: Execute Segregation

  • Causality: Preventing exothermic acid-base reactions and toxic NOx generation is paramount[4].

  • Validation Check: The pH of the existing waste stream in the carboy is tested using a pH strip (must be ≥ 7) before adding the aminopyridine solution.

Step 4: Labeling and Accumulation

  • Causality: RCRA compliance requires immediate identification to prevent downstream mixing errors by EHS personnel[3].

  • Validation Check: The hazardous waste label explicitly states "5-Cyclohexylpyridin-2-amine", the "Toxic" and "Irritant" hazard boxes are checked, and the accumulation start date is clearly legible.

Step 5: Final EHS Transfer for Incineration

  • Causality: High-temperature incineration (>1000°C) with flue gas scrubbers is the only method that completely cleaves the robust carbon-nitrogen bonds, converting the waste into harmless N₂, CO₂, and H₂O without releasing toxic emissions[4].

  • Validation Check: The EHS manifest is signed, and the chain-of-custody is formally documented in the laboratory's compliance portal.

Protocol B: Emergency Spill Containment and Cleanup

Step 1: Evacuation and PPE Donning

  • Causality: The Acute Tox 4 rating means inhalation of aerosolized powder can cause rapid systemic toxicity[1].

  • Validation Check: A negative-pressure respirator seal check is successfully performed; double nitrile gloves are visually inspected for tears before re-entering the spill zone.

Step 2: Dust Suppression and Containment

  • Causality: Dry sweeping aerosolizes toxic particulates, exponentially increasing the inhalation hazard.

  • Validation Check: The spilled powder is visibly dampened (generating zero airborne dust) after lightly misting it with a compatible, non-reactive solvent (e.g., water or ethanol).

Step 3: Absorption and Collection

  • Causality: Inert absorbents (e.g., vermiculite or universal spill pads) prevent secondary chemical reactions that could occur if reactive organic absorbents like sawdust were used.

  • Validation Check: All free liquid/slurry is fully absorbed; the surface appears completely dry before the final decontamination wash.

Step 4: Surface Decontamination

  • Causality: The basic amine can leave a toxic, irritating residue on lab benches that poses a contact hazard to future users.

  • Validation Check: The decontaminated surface is swabbed with a wet pH strip. The final water rinse must test neutral (pH ~7), confirming the complete removal of the basic amine residue.

Sources

Handling

Personal protective equipment for handling 5-Cyclohexylpyridin-2-amine

Comprehensive Safety and Operational Guide: Handling 5-Cyclohexylpyridin-2-amine As drug development and chemical synthesis continue to evolve, researchers frequently encounter specialized building blocks like 5-Cyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Cyclohexylpyridin-2-amine

As drug development and chemical synthesis continue to evolve, researchers frequently encounter specialized building blocks like 5-Cyclohexylpyridin-2-amine (CAS: 190909-52-5). While this compound is highly valuable in medicinal chemistry, its structural motifs—a lipophilic cyclohexyl ring coupled with a reactive primary aminopyridine core—present distinct occupational hazards[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets (SDS). Here, we will explore the mechanistic reasons behind personal protective equipment (PPE) selection and provide self-validating, step-by-step operational protocols to ensure absolute safety and logistical efficiency in your laboratory.

Mechanistic Basis for Hazard Classification and PPE Selection

Understanding the chemical behavior of 5-Cyclohexylpyridin-2-amine is critical for effective risk mitigation. The compound is classified under several key Global Harmonized System (GHS) hazard categories[1]:

  • Acute Toxicity 4 (H302, H312, H332): The presence of the cyclohexyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances its ability to penetrate the lipid-rich stratum corneum of the skin, making dermal exposure a primary route for systemic toxicity.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The primary amine acts as a Lewis base. Upon contact with the moisture inherent in human skin or ocular mucosa, it induces localized alkaline pH shifts, leading to rapid protein denaturation and severe irritation.

  • STOT SE 3 (H336): Aerosolized particulates of this compound can directly target the respiratory epithelium, potentially causing central nervous system depression (drowsiness or dizziness) upon acute inhalation.

To counter these specific physicochemical threats, standard laboratory attire is insufficient. Strict adherence to specialized PPE and engineering controls is required[2][3].

Quantitative Hazard Data & PPE Specifications

Hazard ClassificationGHS CodesMechanistic Cause of HazardRequired PPE & Engineering Controls
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Systemic absorption facilitated by the lipophilic cyclohexyl moiety[1].Double-gloving (Nitrile, ≥0.11mm thickness); fully buttoned lab coat.
Skin Irritation (Category 2) H315Lewis base amine reacts with skin moisture, altering local pH[1].Chemical-resistant apron during bulk transfers or solution preparation.
Eye Irritation (Category 2A) H319Direct contact with ocular mucosa causes rapid protein denaturation[1].Tight-fitting chemical splash goggles (ANSI Z87.1 certified).
Specific Target Organ Toxicity (STOT SE 3) H336Inhalation of aerosolized particulates targets the respiratory tract[1].Chemical fume hood (0.4–0.6 m/s face velocity); N95/P100 respirator if outside hood[2].

Standard Operating Procedure: Handling & Solubilization Workflow

The following protocol is a self-validating system designed to prevent aerosolization and dermal exposure during routine experimental setups.

Phase 1: Preparation & Environmental Control

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Do not handle the dry powder on an open bench[2].

  • Clear the Workspace: Remove incompatible materials, particularly strong oxidizing agents and concentrated acids, which can react exothermically with aminopyridines.

Phase 2: PPE Donning Sequence

  • Base Layer: Inspect and don a standard laboratory coat, ensuring it is fully buttoned to the neck.

  • Eye Protection: Don tight-fitting chemical splash goggles. Standard safety glasses with side shields are inadequate for Category 2A eye irritants[3].

  • Dermal Protection: Apply two pairs of disposable nitrile gloves. Crucial Step: Tuck the inner pair under the lab coat cuff, and pull the outer pair over the cuff. This creates an unbroken barrier against lipophilic penetration.

Phase 3: Weighing and Solubilization

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Transfer: Using a grounded micro-spatula, carefully transfer the 5-Cyclohexylpyridin-2-amine. Causality Note: Grounded tools prevent static charge accumulation, which is the primary cause of fine powder aerosolization and subsequent inhalation exposure (H332, H336)[2].

  • Dissolution: Transfer the solid into a pre-labeled reaction vessel. Slowly add the chosen solvent (e.g., DMSO, methanol) while gently swirling. Aminopyridines can release heat upon rapid dissolution; controlled addition mitigates the risk of exothermic splashing.

Phase 4: Decontamination

  • Wipe down the balance and spatulas with a lint-free wipe dampened with a compatible solvent (e.g., 70% isopropanol).

  • Dispose of the outer gloves and contaminated wipes in a designated solid hazardous waste container before exiting the fume hood area[3].

Operational Workflow Visualization

SafeHandlingWorkflow N1 Pre-Operation: PPE Verification N2 Engineering Controls: Fume Hood Activation N1->N2 N3 Execution: Weighing & Solubilization N2->N3 N4 Containment Breach? N3->N4 N5 Emergency Response: Evacuate & Absorb N4->N5 Yes N6 Routine Disposal: Halogenated/Aqueous Waste N4->N6 No N7 Post-Operation: Decontamination N5->N7 N6->N7

Workflow for handling 5-Cyclohexylpyridin-2-amine and spill response.

Emergency Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and environmental damage[2][3].

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside of a fume hood, the responder must don a half-face respirator equipped with P100 particulate filters before proceeding[2].

  • Containment: Surround the spilled powder or solution with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as the amine may react over time.

  • Collection: Use a non-sparking scoop to collect the absorbent mixture. Transfer the material into a high-density polyethylene (HDPE) hazardous waste container[3].

  • Surface Decontamination: Wash the affected area with a mild, slightly acidic detergent solution to neutralize any residual amine traces. Follow this with a thorough water rinse.

  • Waste Manifesting: Securely seal the HDPE container. Label it strictly as "Hazardous Waste: Toxic/Irritant Solid (Contains 5-Cyclohexylpyridin-2-amine)" and store it in a secondary containment tray until collected by your facility's Environmental Health and Safety (EHS) department. Do not allow the product to enter drains or soil[3].

References

  • NextSDS.
  • CymitQuimica. "MM0084.01-0025 - Pyridin-2-amine (2-Pyridylamine)
  • AK Scientific, Inc. "5-(1-Aminoethyl)pyridin-2-amine". AK Scientific.

Sources

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